Ac-Atovaquone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022629, DTXSID20916694 | |
| Record name | Atovaquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble, Practically insol in water. | |
| Record name | Atovaquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATOVAQUONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetonitrile | |
CAS No. |
94015-53-9, 95233-18-4, 137732-39-9 | |
| Record name | BW-A 566C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094015539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atovaquone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095233184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137732399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atovaquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATOVAQUONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Atovaquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATOVAQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1W7QUV0KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATOVAQUONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
216-219 °C | |
| Record name | ATOVAQUONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Synthesis and Characterization of Ac-Atovaquone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atovaquone, a hydroxynaphthoquinone, is a well-established antimicrobial agent used in the treatment of malaria and opportunistic infections such as Pneumocystis jirovecii pneumonia.[1] Its therapeutic efficacy is, however, limited by its low aqueous solubility and variable oral bioavailability. To address these limitations, prodrug strategies have been explored, including the synthesis of ester derivatives. This technical guide provides an in-depth overview of the synthesis and characterization of acetyl-atovaquone (Ac-Atovaquone), an acetic acid ester prodrug of atovaquone. This derivative, also referred to as mCBE161 in recent literature, has been investigated as a long-acting injectable formulation for malaria chemoprophylaxis.[2][3][4][5]
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of the 3-hydroxyl group of atovaquone. A representative and scalable synthetic protocol is detailed below, adapted from the procedure described for mCBE161.[2]
Experimental Protocol: Acetylation of Atovaquone
Materials:
-
Atovaquone
-
Dichloromethane (CH2Cl2)
-
Triethylamine (TEA)
-
Acetyl chloride
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round bottom flask protected from light, add Atovaquone (1.0 equiv.) and dichloromethane.
-
Cool the flask to 0°C in an ice bath.
-
To this solution, add triethylamine (1.5 equiv.).
-
Slowly add acetyl chloride (1.2 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Characterization of Atovaquone and this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and stability. The following table summarizes key characterization data for both the parent drug, atovaquone, and its acetylated derivative.
| Parameter | Atovaquone | This compound (Atovaquone, acetate) |
| Molecular Formula | C22H19ClO3 | C24H21ClO4 |
| Molecular Weight | 366.8 g/mol [1] | 408.9 g/mol [6] |
| Appearance | Yellow crystalline solid | Off-white to pale yellow solid (predicted) |
| Melting Point (°C) | 216-219 | Not reported |
| Mass Spectrometry (GC-MS) | m/z 366 (M+)[6] | m/z 408 (M+), prominent fragments at 366, 261, 202[6] |
| ¹H NMR (Predicted) | δ 8.1-7.7 (m, 4H, Ar-H), 7.3-7.2 (m, 4H, Ar-H), 3.2 (m, 1H, cyclohexyl-H), 2.5 (m, 1H, cyclohexyl-H), 1.9-1.4 (m, 8H, cyclohexyl-H) | δ 8.2-7.8 (m, 4H, Ar-H), 7.4-7.2 (m, 4H, Ar-H), 3.3 (m, 1H, cyclohexyl-H), 2.6 (m, 1H, cyclohexyl-H), 2.2 (s, 3H, -COCH3), 2.0-1.5 (m, 8H, cyclohexyl-H) |
| ¹³C NMR (Predicted) | δ 184.7, 181.5 (C=O), 145.5, 145.2, 134.9, 132.8, 132.3, 130.1, 129.0, 128.8, 126.5, 126.2 (Ar-C), 44.9, 34.5, 33.8 (cyclohexyl-C) | δ 181.2, 179.8 (naphthoquinone C=O), 169.5 (ester C=O), 150.1, 145.3, 135.2, 133.0, 132.5, 131.5, 129.2, 128.9, 127.0, 126.8 (Ar-C), 45.2, 34.7, 34.0 (cyclohexyl-C), 20.8 (-COCH3) |
Experimental and Logical Workflows
The synthesis and characterization of this compound follow a logical progression of steps, as illustrated in the workflow diagram below.
Caption: A flowchart illustrating the key stages in the synthesis and subsequent characterization of this compound.
Mechanism of Action and Prodrug Concept
Atovaquone exerts its antimicrobial effect by inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in susceptible organisms. This inhibition disrupts mitochondrial respiration and ATP synthesis, ultimately leading to cell death. This compound is designed as a prodrug, which is an inactive or less active form of the drug that is converted to the active form, atovaquone, in vivo. The ester linkage in this compound is expected to be cleaved by esterase enzymes present in the body, releasing the active atovaquone. This strategy can improve the pharmacokinetic profile of the drug.
Caption: The prodrug this compound is hydrolyzed to active atovaquone, which inhibits the cytochrome bc1 complex.
Conclusion
The synthesis of this compound represents a promising strategy to enhance the therapeutic potential of atovaquone. This technical guide has provided a detailed protocol for its synthesis and a summary of its key characterization parameters. The development of this and other prodrugs of atovaquone highlights a valuable approach in drug development to overcome the limitations of otherwise effective therapeutic agents. Further studies on the pharmacokinetic and pharmacodynamic properties of this compound are warranted to fully elucidate its clinical utility.
References
- 1. Atovaquone, acetate | C24H21ClO4 | CID 19373432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 6. 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] acetate at 14.1 T - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mitochondrial Targets of Atovaquone: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive overview of the mitochondrial targets of the FDA-approved drug Atovaquone. A thorough review of the existing scientific literature indicates that the primary and well-established mitochondrial target of Atovaquone is Complex III (the cytochrome bc1 complex) of the electron transport chain. It is important to note that a comprehensive search for "Ac-Atovaquone" or "acetyl-atovaquone" did not yield specific data on an acetylated variant of this drug. Therefore, this document focuses on the extensive body of research available for the parent compound, Atovaquone.
Atovaquone functions as a structural analogue of ubiquinone (Coenzyme Q10), competitively inhibiting the Q-binding site of Complex III, thereby disrupting mitochondrial respiration.[1][2][3] This inhibition leads to a cascade of downstream effects, including the collapse of the mitochondrial membrane potential, a significant reduction in ATP synthesis, and an increase in the production of reactive oxygen species (ROS).[1][4] In cancer cells, this disruption of oxidative phosphorylation (OXPHOS) has been shown to selectively target cancer stem cells (CSCs), which are highly dependent on mitochondrial function.[1][2] This guide details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated pathways and workflows.
Primary Mitochondrial Target and Mechanism of Action
Atovaquone's principal mechanism of action is the potent and selective inhibition of the mitochondrial electron transport chain (ETC) at the cytochrome bc1 complex, also known as Complex III.[1][2][5] Atovaquone is a structural analogue of the native electron carrier ubiquinone (Coenzyme Q10) and acts as a competitive inhibitor at the ubiquinol oxidation (Qo) site of Complex III.[1][6][7]
This binding event effectively blocks the transfer of electrons from ubiquinol to cytochrome c, which halts the flow of electrons through the latter part of the ETC.[8][9] The direct consequences of this inhibition are:
-
Disruption of the Proton Gradient: The blockage of electron flow prevents the pumping of protons across the inner mitochondrial membrane by Complex III and subsequently Complex IV. This leads to the collapse of the mitochondrial membrane potential (ΔΨm).[5][8]
-
Inhibition of ATP Synthesis: The dissipated proton gradient cripples the ability of ATP synthase (Complex V) to produce ATP via oxidative phosphorylation.[1][6]
-
Increased ROS Production: The stalled electron transport chain results in the accumulation of electrons at Complex III, leading to the increased generation of superoxide and other reactive oxygen species (ROS).[4]
-
Inhibition of Pyrimidine Biosynthesis: In parasitic organisms like Plasmodium falciparum, the ETC is essential for regenerating ubiquinone, which is a required cofactor for the enzyme dihydroorotate dehydrogenase (DHODH).[4][10] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway. By inhibiting Complex III, Atovaquone indirectly inhibits DHODH, thereby blocking DNA and RNA synthesis in the parasite.[4][10]
Quantitative Data on Mitochondrial Effects
The following tables summarize the quantitative effects of Atovaquone on mitochondrial function and cancer cell viability as reported in the literature.
Table 1: Effect of Atovaquone on Mitochondrial Respiration in MCF7 Breast Cancer Cells
| Parameter | Concentration | Duration | Result | Reference |
| Basal Respiration | 5 µM & 10 µM | 48 hours | Significant Reduction | [1] |
| Maximal Respiration | 5 µM & 10 µM | 48 hours | Significant Reduction | [1] |
| ATP Production | 5 µM & 10 µM | 48 hours | Significant Reduction | [1] |
Table 2: Effect of Atovaquone on Cancer Stem Cell (CSC) Propagation
| Cell Type | Assay | Metric | Value | Reference |
| MCF7-derived CSCs | Mammosphere Assay | IC-50 | 1 µM | [1][2] |
Table 3: Effect of Atovaquone on Mitochondrial Health Markers in MCF7 Cells
| Parameter | Concentration | Duration | Result | Reference |
| Mitochondrial Mass | 5 µM & 10 µM | 48 hours | Decreased | [11][12] |
| Mitochondrial Membrane Potential | 5 µM & 10 µM | 48 hours | Significantly Decreased | [11][12] |
| Reactive Oxygen Species (ROS) | 10 µM | 48 hours | Increased | [12] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mitochondrial targets and effects of Atovaquone.
Metabolic Flux Analysis using Seahorse XF Analyzer
The Seahorse XF-e96 analyzer is a standard tool for measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells, providing real-time data on mitochondrial respiration and glycolysis.
-
Objective: To determine the effect of Atovaquone on basal respiration, maximal respiration, and ATP-linked respiration.
-
Cell Plating: Seed cells (e.g., MCF7) in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.
-
Treatment: Treat cells with desired concentrations of Atovaquone (e.g., 5 µM, 10 µM) for a specified duration (e.g., 48 hours) prior to the assay.[1]
-
Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and L-glutamine, and incubate the cells in a non-CO2 incubator at 37°C.
-
Mito Stress Test Protocol: Load the sensor cartridge with sequential injections of mitochondrial inhibitors:
-
Oligomycin (e.g., 1 µM): An ATP synthase (Complex V) inhibitor, which allows for the calculation of ATP-linked respiration.
-
FCCP (e.g., 1 µM): A protonophore that uncouples the mitochondrial inner membrane, collapsing the proton gradient and inducing maximal respiration.
-
Rotenone/Antimycin A (e.g., 0.5 µM): Complex I and Complex III inhibitors, respectively, which shut down all mitochondrial respiration to determine the non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse XF software calculates OCR and ECAR values over time, allowing for the quantification of key mitochondrial parameters.[1]
Flow Cytometry for Mitochondrial Mass and Membrane Potential
Flow cytometry using fluorescent probes is used to quantify changes in mitochondrial characteristics in response to drug treatment.
-
Objective: To measure changes in mitochondrial mass and membrane potential (ΔΨm).
-
Probes:
-
Protocol:
-
Treat cells with Atovaquone for the desired time and concentration.
-
Incubate the cells with MitoTracker Deep Red (e.g., at 100 nM) and MitoTracker Orange (e.g., at 100 nM) for 30-45 minutes at 37°C.
-
Harvest, wash, and resuspend the cells in FACS buffer.
-
Analyze the stained cells using a flow cytometer, exciting the dyes with appropriate lasers and collecting the emission in the corresponding channels.
-
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population for each probe is quantified. A decrease in MitoTracker Orange MFI indicates a collapse of the mitochondrial membrane potential.[11][12]
Measurement of Reactive Oxygen Species (ROS)
-
Objective: To quantify intracellular ROS levels.
-
Probe: CM-H2DCFDA, a cell-permeable probe that fluoresces upon oxidation by ROS.[12]
-
Protocol:
-
Treat cells with Atovaquone as required.
-
Load the cells with CM-H2DCFDA (e.g., 5 µM) for 30 minutes at 37°C.
-
Harvest, wash, and resuspend the cells.
-
Analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: An increase in the mean fluorescence intensity indicates an increase in intracellular ROS levels.[12]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 5. Uncovering the Molecular Mode of Action of the Antimalarial Drug Atovaquone Using a Bacterial System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures [medjpps.periodikos.com.br]
- 12. medjpps.com [medjpps.com]
Ac-Atovaquone's Impact on Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-Atovaquone, a hydroxynaphthoquinone, is a potent inhibitor of cellular respiration with significant therapeutic applications, notably as an antimalarial and antipneumocystic agent.[1] Its primary mechanism of action involves the targeted inhibition of the mitochondrial electron transport chain (ETC), leading to a cascade of downstream effects that disrupt cellular bioenergetics and induce cell death in susceptible organisms and cell types.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on cellular respiration, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant experimental workflows.
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound selectively targets the cytochrome bc1 complex, also known as Complex III, a critical component of the mitochondrial electron transport chain.[3][4][5] It acts as a competitive inhibitor of ubiquinol (Coenzyme Q10), binding to the Qo site of cytochrome b within the bc1 complex.[2][6][7] This binding event obstructs the normal flow of electrons from ubiquinol to cytochrome c, effectively halting the electron transport process at this crucial juncture.[1] The disruption of electron flow leads to a collapse of the mitochondrial membrane potential and a subsequent halt in ATP synthesis.[1][2] Furthermore, this inhibition can lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[1][8]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the electron transport chain.
Quantitative Effects on Cellular Respiration
The inhibitory action of this compound on the cytochrome bc1 complex translates to quantifiable reductions in key parameters of mitochondrial function. These effects have been documented across various cell types, including cancer cell lines and parasites.
| Cell Line/Organism | Parameter | IC50 / Concentration | Observed Effect | Reference |
| Plasmodium berghei (Atovaquone-sensitive) | Dihydroorotate-cytochrome c reductase activity | 0.132-0.465 nM | 50% inhibition | [3] |
| Plasmodium berghei (Atovaquone-resistant) | Dihydroorotate-cytochrome c reductase activity | 1.5 - 40 nM | 50% inhibition | [3] |
| Saccharomyces cerevisiae | Cytochrome bc1 complex activity | 9 nM (Ki) | Competitive inhibition | [4] |
| Bovine | Cytochrome bc1 complex activity | 80 nM (Ki) | Decreased sensitivity compared to yeast | [4] |
| MCF7 (Breast Cancer Cells) | Mammosphere formation | ~1 µM | 50% inhibition | [8] |
| REH (cALL Cells) | Cell Viability | 30 µM | IC50 | [9] |
| Pneumocystis carinii | Cellular ATP content | ~4.2 µM | 50% inhibition after 24-72h | [10] |
| Pneumocystis carinii | Respiration (polarographic) | 50 nM | 50% inhibition | [10] |
| Cell Line | Treatment | Basal Respiration | Maximal Respiration | ATP Production | Reference |
| MCF7 | 5µM & 10µM Atovaquone (48h) | Significantly reduced | Significantly reduced | Significantly reduced | [8] |
| hTERT-BJ1 (Normal Fibroblasts) | 5µM & 10µM Atovaquone (48h) | Not significantly reduced | Not significantly reduced | Not significantly reduced | [8] |
| REH | 30µM Atovaquone (3 days) | ~2-fold reduction | ~3.7-fold decrease | Decreased by more than half | [9] |
| Sup-B15 & Sup-PR | 30µM Atovaquone (3 days) | Decreased | Decreased | Decreased | [9][11] |
| ECC-1, OVCAR-3, SKOV-3 | Atovaquone (30 min pre-incubation) | Decreased | Not rescued by FCCP | Significantly decreased | [12] |
Experimental Protocols
A key methodology for quantifying the effects of this compound on cellular respiration is the Seahorse XF Cell Mito Stress Test. This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.
Seahorse XF Cell Mito Stress Test Protocol
Objective: To measure key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration) in response to this compound treatment.
Materials:
-
Seahorse XFe96 or XFe24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest
-
This compound
-
Seahorse XF Assay Medium
-
Mitochondrial inhibitors:
-
Oligomycin (Complex V inhibitor)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (uncoupling agent)
-
Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to attach overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Inhibitor Loading: Load the mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Measurement:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer.
-
Initiate the Mito Stress Test protocol, which involves sequential injections of the inhibitors and measurement of OCR at each stage.
-
-
Data Analysis: Normalize the OCR data to cell number or protein content. Analyze the data using Seahorse XF software to determine the key mitochondrial parameters.
Experimental Workflow for Seahorse XF Mito Stress Test
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Conclusion
This compound is a well-characterized inhibitor of cellular respiration that exerts its effect through the specific targeting of the cytochrome bc1 complex. This leads to a profound disruption of mitochondrial function, characterized by decreased oxygen consumption, reduced ATP synthesis, and increased oxidative stress. The quantitative data and detailed protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Understanding the intricate details of this compound's impact on cellular respiration is paramount for its effective therapeutic application and for the development of novel drugs targeting mitochondrial metabolism.
References
- 1. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis for atovaquone binding to the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. escholarship.org [escholarship.org]
- 7. Structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of antimalarial drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Atovaquone and Diospyrin-Based Drugs on the Cellular ATP of Pneumocystis carinii f. sp. carinii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Navigating the Challenges of In Vitro Studies with Ac-Atovaquone: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Ac-Atovaquone, an acetylated prodrug of the potent antiprotozoal and anticancer agent Atovaquone, presents both opportunities and challenges for in vitro research. While holding promise for altered physicochemical properties that could influence its therapeutic application, its utility in preclinical studies is fundamentally governed by its solubility and stability in experimental systems. This technical guide provides an in-depth analysis of the available data on the solubility and stability of this compound and its parent compound, Atovaquone, to aid researchers in designing robust and reliable in vitro studies.
Solubility Profile: Overcoming the Lipophilic Barrier
Atovaquone is notoriously lipophilic, a characteristic that significantly limits its aqueous solubility and presents a hurdle for in vitro assay development.[1] Acetylation to form this compound, also referred to as mCBE161 in some studies, is a common prodrug strategy; however, it does not inherently guarantee improved aqueous solubility. In fact, available data suggests that this compound shares the trait of very low aqueous solubility with its parent compound.[2][3]
To facilitate in vitro studies, organic solvents are necessary to prepare stock solutions of both Atovaquone and this compound. The following tables summarize the known solubility data for Atovaquone in various solvents. While specific quantitative data for this compound is limited, the data for Atovaquone provides a crucial baseline for experimental design.
Table 1: Solubility of Atovaquone in Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | >17.03 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | 11 mg/mL (29.98 mM) | [6] |
| Dimethylformamide (DMF) | ~1 mg/mL | [5] |
| Ethanol | Slightly soluble | [5] |
Table 2: Aqueous Solubility of Atovaquone
| Solvent System | Solubility | Reference |
| Water | Practically insoluble | [7] |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | [5] |
Stability Landscape: Ensuring Compound Integrity in In Vitro Systems
The stability of a compound under experimental conditions is paramount for the generation of meaningful and reproducible data. For this compound, its stability is primarily influenced by its susceptibility to hydrolysis, which would release the active parent drug, Atovaquone. The rate of this conversion is dependent on factors such as pH and the presence of esterases in the cell culture medium.
Atovaquone itself is reported to be stable in acidic to neutral conditions but can degrade in alkaline environments.[7] Stability studies on an acetic acid ester prodrug of atovaquone (mCBE161) indicated that it was over 95% pure after 7 days in buffers at pH 2, 4, 6, and 8 (in a 50:50 MeCN:H2O mixture), suggesting a good degree of chemical stability across a relevant pH range.[3]
Further insights can be gleaned from studies on other atovaquone ester prodrugs. For instance, a succinate ester prodrug of atovaquone (ATQ ProD 1) exhibited pH-dependent hydrolysis, with the following half-lives in different aqueous media:
This data suggests that while ester prodrugs of atovaquone are relatively stable, the rate of hydrolysis to the active drug can vary significantly with pH. Researchers should therefore carefully consider the pH of their cell culture medium and the duration of their experiments when using this compound.
Experimental Protocols
To ensure accurate and reliable data, standardized protocols for assessing solubility and stability are essential. Below are detailed methodologies for key experiments.
Kinetic Solubility Assay
This assay is a high-throughput method to determine the solubility of a compound under non-equilibrium conditions, which often reflects the situation when a DMSO stock solution is diluted into an aqueous buffer for in vitro assays.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a corresponding well of a clear-bottom 96-well plate containing a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, which is a more thermodynamically stable measurement.
Methodology:
-
Addition of Excess Compound: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of known concentrations of this compound should be prepared in the same buffer for accurate quantification.
In Vitro Stability Assay in Cell Culture Medium
This assay evaluates the stability of this compound in the presence of biological components found in cell culture medium, including potential enzymatic degradation.
Methodology:
-
Preparation of Test Solution: Spike a known concentration of this compound (from a DMSO stock) into pre-warmed complete cell culture medium (containing serum, if applicable) to achieve the final desired concentration. The final DMSO concentration should be kept low (e.g., <0.5%) to minimize solvent effects.
-
Incubation: Incubate the test solution in a sterile, sealed container under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the test solution.
-
Sample Processing: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
Quantification: Analyze the samples using a validated HPLC method to determine the concentration of the remaining this compound and the appearance of the parent Atovaquone. The stability is often expressed as the percentage of the initial concentration remaining at each time point.
Visualizing the Mechanism of Action and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of this compound.
Caption: Workflow for Kinetic Solubility Assay.
Caption: Workflow for Thermodynamic Solubility Assay.
Conclusion and Recommendations
This compound, like its parent compound, is a poorly water-soluble molecule, necessitating the use of organic solvents for the preparation of stock solutions for in vitro studies. While acetylation may offer advantages in terms of formulation for in vivo applications, it does not appear to significantly enhance aqueous solubility for in vitro work. The stability of this compound is a critical consideration, with pH and potential enzymatic hydrolysis being key factors influencing its conversion to Atovaquone.
For researchers embarking on in vitro studies with this compound, the following recommendations are crucial:
-
Prioritize Solubility Assessment: Conduct preliminary solubility tests in the specific aqueous buffers and cell culture media to be used in your experiments.
-
Careful Stock Solution Preparation: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO and ensure complete dissolution.
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay medium as low as possible to avoid artifacts.
-
Evaluate Stability Under Assay Conditions: Perform stability studies of this compound in your specific cell culture medium over the time course of your experiment to understand the kinetics of its conversion to Atovaquone.
-
Consider the Active Moiety: Be mindful that the observed biological effects may be due to the prodrug, the parent drug, or a combination of both, depending on the rate of hydrolysis.
By carefully considering these factors and employing rigorous experimental protocols, researchers can successfully navigate the challenges associated with the in vitro use of this compound and generate high-quality, reliable data to advance their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. evotec.com [evotec.com]
- 3. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. Atovaquone prodrug design, synthesis, and in-vitro kinetics study [wisdomlib.org]
- 9. dspace.alquds.edu [dspace.alquds.edu]
Atovaquone: A Potent Mitochondrial Inhibitor Targeting Complex III
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Initially developed as an antimalarial agent, Atovaquone has emerged as a significant tool in cancer research due to its potent inhibitory effects on the mitochondrial electron transport chain (ETC). This technical guide provides a comprehensive overview of the discovery and characterization of Atovaquone as a mitochondrial inhibitor, with a focus on its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study. As the user's query for "Ac-Atovaquone" yielded no specific results, this guide focuses on the well-documented compound Atovaquone, which aligns with the core topic of mitochondrial inhibition.
Atovaquone is a hydroxy-1,4-naphthoquinone analog of ubiquinone (Coenzyme Q10).[1] Its primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) of the mitochondrial ETC.[1][2][3] This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential, a decrease in ATP synthesis, and an increase in the production of reactive oxygen species (ROS).[2][4][5] These effects collectively contribute to the antiproliferative and apoptotic effects observed in various cancer cells.[6][7]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of Atovaquone across various cell lines and experimental conditions.
Table 1: IC50 Values of Atovaquone in Cancer Cell Lines and Plasmodium falciparum
| Cell Line/Organism | Type | IC50 Value | Incubation Time | Reference |
| MCF7-derived CSCs | Breast Cancer Stem-like Cells | 1 µM | Not Specified | [8] |
| P. falciparum (Thai isolates) | Malaria Parasite | 0.83–6.81 nM | Not Specified | [9] |
| P. falciparum (various years) | Malaria Parasite | 2.0 ± 0.8 to 3.8 ± 1.5 nM | Not Specified | [9] |
Table 2: Effect of Atovaquone on Mitochondrial Respiration in MCF7 Breast Cancer Cells
| Parameter | Control | Atovaquone (5 µM) | Atovaquone (10 µM) | Reference |
| Basal Respiration | High | Significantly Reduced | Significantly Reduced | [8] |
| Maximal Respiration | High | Significantly Reduced | Significantly Reduced | [8] |
| ATP Levels | High | Significantly Reduced | Significantly Reduced | [8] |
Table 3: Effect of Atovaquone on Mitochondrial Respiration in Normal Human Fibroblasts (hTERT-BJ1)
| Parameter | Control | Atovaquone (5 µM) | Atovaquone (10 µM) | Reference |
| Basal Respiration | Normal | No Significant Reduction | No Significant Reduction | [8] |
| Maximal Respiration | Normal | No Significant Reduction | No Significant Reduction | [8] |
| ATP Levels | Normal | No Significant Reduction | No Significant Reduction | [8] |
Table 4: Effect of Atovaquone on Mitochondrial Parameters in MCF7 Cells
| Parameter | Treatment | Effect | Reference |
| Mitochondrial Mass | Atovaquone (5µM or 10 µM) for 48h | Decreased | [4] |
| Mitochondrial Membrane Potential | Atovaquone (5µM or 10 µM) for 48h | Decreased | [4] |
| Reactive Oxygen Species (ROS) | Atovaquone (10 µM) | Increased | [4] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize Atovaquone as a mitochondrial inhibitor are provided below.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Cells of interest
Protocol:
-
Cell Seeding:
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with sterile water or Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[6]
-
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed assay medium.[6]
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.[1]
-
Load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and Atovaquone at the desired concentrations.[6]
-
-
Assay Execution:
-
Calibrate the sensor cartridge in the Seahorse XF analyzer.[6]
-
Replace the calibration plate with the cell culture plate.[6]
-
The instrument will measure the basal OCR, and then sequentially inject the compounds to measure key parameters of mitochondrial function:
-
Oligomycin (Complex V inhibitor): Measures ATP-linked respiration.[10]
-
FCCP (uncoupling agent): Measures maximal respiration.[10]
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): Shuts down mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.[10]
-
-
-
Data Analysis:
Mammosphere Formation Assay
This assay is used to quantify the self-renewing capacity of cancer stem-like cells (CSCs).
Materials:
-
Ultra-low attachment plates
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Single-cell suspension of cancer cells
-
Trypsin-EDTA
-
Hemocytometer or cell counter
-
Trypan blue
Protocol:
-
Cell Preparation:
-
Cell Seeding:
-
Seed the single cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates containing mammosphere culture medium.[12]
-
Add Atovaquone at various concentrations to the experimental wells.
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 5-10 days.[11]
-
-
Mammosphere Counting:
-
After the incubation period, count the number of mammospheres (spherical colonies of cells) in each well under a microscope. Mammospheres are typically defined as being greater than a certain diameter (e.g., 50 µm).
-
-
Calculation of Mammosphere Forming Efficiency (MFE):
-
MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100.
-
-
Serial Passaging (for self-renewal assessment):
-
Collect the primary mammospheres, dissociate them into single cells using trypsin-EDTA, and re-plate them under the same conditions to assess their ability to form secondary and tertiary mammospheres.[11]
-
Visualizations
Atovaquone's Mechanism of Action on the Mitochondrial Electron Transport Chain
Caption: Atovaquone inhibits Complex III of the ETC, disrupting electron flow.
Experimental Workflow for Seahorse XF Cell Mito Stress Test
References
- 1. content.protocols.io [content.protocols.io]
- 2. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 3. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 7. agilent.com [agilent.com]
- 8. hitthepass.com [hitthepass.com]
- 9. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Preliminary Studies of Acyl-Atovaquone in Parasitic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on acyl-derivatives of atovaquone for the treatment of various parasitic diseases. The information compiled herein is intended to serve as a comprehensive resource, detailing the synthesis, mechanism of action, and in vitro and in vivo efficacy of these compounds. Particular emphasis is placed on quantitative data, experimental methodologies, and the visualization of key biological pathways and workflows.
Introduction to Acyl-Atovaquone Derivatives
Atovaquone is a broad-spectrum antiparasitic agent known for its efficacy against a range of protozoan infections, including malaria, toxoplasmosis, and babesiosis.[1] Its therapeutic effect is primarily mediated through the inhibition of the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain of parasites.[2] This disruption leads to the collapse of the mitochondrial membrane potential, ultimately inhibiting ATP synthesis and pyrimidine biosynthesis, which are crucial for parasite survival.[2]
To enhance the therapeutic profile of atovaquone, researchers have explored the synthesis of various derivatives. Among these, acyl-derivatives, where the 3-hydroxy group of atovaquone is modified with an ester function, have shown promise. These modifications can potentially alter the compound's physicochemical properties, such as solubility and bioavailability, and may lead to improved efficacy.[3] This guide focuses on the existing preliminary data for these acyl-derivatives, which for the purpose of this document will be referred to as Ac-Atovaquone.
Quantitative Data on the Efficacy of Atovaquone and its Acyl-Derivatives
The following tables summarize the quantitative data from various in vitro and in vivo studies on atovaquone and its acyl-derivatives against a range of parasitic organisms.
Table 1: In Vitro Efficacy of Atovaquone and Acyl-Derivatives against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Atovaquone | Chloroquine-susceptible (L-3) | 0.978 (geometric mean) | [4] |
| Atovaquone | Chloroquine-susceptible (L-16) | 0.680 (mean) | [4] |
| Atovaquone | Multidrug-resistant (FCM 29) | 1.76 (mean) | [4] |
| Atovaquone | Chloroquine-susceptible isolates (n=35) | 0.889 (geometric mean) | [4] |
| Atovaquone | Chloroquine-resistant isolates (n=26) | 0.906 (geometric mean) | [4] |
| Acyl-Atovaquone Derivatives | P. falciparum | 1.25 - 50 | [3] |
Table 2: In Vitro Efficacy of Atovaquone against Other Parasites
| Compound | Parasite | Stage | IC50 | Reference |
| Atovaquone | Echinococcus granulosus | Protoscoleces | 20 µg/mL (100% activity at 60h) | [5] |
Table 3: In Vivo Efficacy of Atovaquone in Murine Models
| Parasite | Mouse Model | Atovaquone Dosage | Outcome | Reference |
| Babesia microti | Hamsters | 80, 150, 300 mg/kg/day | 100% recovery | [6] |
| Babesia microti | Hamsters | 10 mg/kg/day | 50% recovery | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of atovaquone and its derivatives.
Synthesis of Acyl-Atovaquone Derivatives
The synthesis of acyl-derivatives of atovaquone generally involves the esterification of the 3-hydroxy group of the atovaquone molecule. A general procedure is outlined below, based on synthetic strategies for similar compounds.[7][8][9]
Materials:
-
Atovaquone
-
Acetyl chloride (or other acylating agent)
-
Anhydrous aluminum chloride (AlCl3)
-
Carbon disulfide (CS2) or other suitable solvent
-
Chlorobenzene
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Acetonitrile
Protocol:
-
Acylation Reaction: In a reaction vessel, dissolve atovaquone in a suitable solvent like carbon disulfide.
-
Cool the mixture to a low temperature.
-
Slowly add anhydrous aluminum chloride to the mixture while stirring.
-
Add acetyl chloride dropwise to the reaction mixture.
-
After the addition is complete, add chlorobenzene and allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 3 hours).[7]
-
Quenching and Extraction: Quench the reaction by slowly pouring the mixture into cold hydrochloric acid.
-
Separate the organic layer and wash it sequentially with acid, alkali (e.g., dilute KOH), and water.
-
Evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetonitrile to yield the this compound derivative.[7]
In Vitro Anti-plasmodial Activity Assay
The following protocol is based on the isotopic, semimicro drug susceptibility test used to evaluate the in vitro activity of atovaquone against Plasmodium falciparum.[4]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
[³H]-hypoxanthine
-
Cell harvester and scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Add 25 µL of each drug dilution to the wells of a 96-well plate in triplicate. Include drug-free control wells.
-
Add 200 µL of the synchronized P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates in a candle jar or a CO₂ incubator at 37°C for 24 hours.
-
After 24 hours, add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well.
-
Continue incubation for another 18-24 hours.
-
Harvest the contents of the wells onto glass fiber filters using a cell harvester.
-
Wash the filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by comparing the radioactivity in drug-treated wells to the drug-free control wells.
Assessment of Mitochondrial Membrane Potential
This protocol describes a flow cytometry-based assay to measure the effect of this compound on the mitochondrial membrane potential of parasites.
Materials:
-
Parasite culture (e.g., P. falciparum infected red blood cells)
-
This compound
-
MitoTracker Red CMXRos or similar potential-sensitive dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Incubate the parasite culture with various concentrations of this compound for a specified period. Include an untreated control.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS containing MitoTracker Red CMXRos at a final concentration of 100 nM.
-
Incubate the cells in the dark at 37°C for 30 minutes.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in PBS for flow cytometric analysis.
-
Analyze the fluorescence intensity of the stained cells using a flow cytometer. A decrease in fluorescence intensity in treated cells compared to controls indicates a collapse of the mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Mechanism of Action of this compound
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimalarial activity of new atovaquone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Successful prevention and treatment of babesiosis with atovaquone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medjpps.com [medjpps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US8598387B2 - Process for the preparation of atovaquone - Google Patents [patents.google.com]
Ac-Atovaquone's Role in Inhibiting Pyrimidine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atovaquone, a hydroxynaphthoquinone, is a potent broad-spectrum antimicrobial agent. While its primary molecular target is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, its inhibitory effects profoundly disrupt the de novo pyrimidine biosynthesis pathway. This guide provides a detailed technical overview of the mechanism by which Atovaquone exerts its inhibitory effect on pyrimidine synthesis, focusing on its indirect inhibition of dihydroorotate dehydrogenase (DHODH). This document consolidates quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and drug development efforts. It is important to note that the term "Ac-Atovaquone" is not standard in scientific literature; this guide will refer to the active compound, Atovaquone.
Introduction: The Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a fundamental metabolic pathway, essential for the production of nucleotides required for DNA and RNA synthesis. In many organisms, including pathogenic protozoa like Plasmodium falciparum, this pathway is the sole source of pyrimidines, making it an attractive target for antimicrobial drug development.[1][2] A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate.[3][4][5]
Mechanism of Action: Atovaquone's Indirect Inhibition of DHODH
Atovaquone's primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][6][7][8][9] It functions as a structural analog of ubiquinone (coenzyme Q), competitively binding to the ubiquinol oxidation site (Qo) on cytochrome b.[2][7][9][10] This binding event disrupts the electron flow from ubiquinol to cytochrome c, leading to a collapse of the mitochondrial membrane potential.[2][11]
The function of DHODH is intrinsically linked to the electron transport chain. DHODH, a mitochondrial enzyme, utilizes ubiquinone as an electron acceptor for the oxidation of dihydroorotate.[11][12] The resulting ubiquinol is then re-oxidized by Complex III to regenerate the ubiquinone pool necessary for continued DHODH activity. By blocking the re-oxidation of ubiquinol at Complex III, Atovaquone effectively depletes the pool of available ubiquinone, thereby indirectly inhibiting DHODH activity due to substrate (electron acceptor) starvation.[7][11] This leads to an accumulation of dihydroorotate and a depletion of downstream pyrimidine products, ultimately halting DNA and RNA synthesis.[1][8][13][14]
References
- 1. Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of atovaquone and other inhibitors on Pneumocystis carinii dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of atovaquone and other inhibitors on Pneumocystis carinii dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 9. Atovaquone - Wikipedia [en.wikipedia.org]
- 10. repositorio.usp.br [repositorio.usp.br]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Atovaquone Inhibits Arbovirus Replication through the Depletion of Intracellular Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Atovaquone and its Acetylated Prodrug (Ac-Atovaquone) for Anti-Malarial Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, necessitating the development of novel therapeutic and prophylactic agents. Atovaquone, a hydroxy-naphthoquinone, is a potent anti-malarial drug effective against Plasmodium falciparum, including chloroquine-resistant strains.[1] It is a structural analog of ubiquinone (coenzyme Q) and exerts its anti-malarial effect through a unique mechanism of action targeting the parasite's mitochondria.[2] However, Atovaquone's clinical utility is hampered by its high lipophilicity and consequently low and variable oral bioavailability.[3]
To address these limitations, research has focused on the development of Atovaquone prodrugs to enhance its physicochemical properties and pharmacokinetic profile.[3][4] Among these, acetylated derivatives, herein referred to as Ac-Atovaquone, are being investigated to improve solubility and suitability for alternative formulations, such as long-acting injectables for malaria chemoprevention.[5][6][7] This technical guide provides an in-depth overview of the foundational research on Atovaquone's anti-malarial properties, which forms the basis for the development and evaluation of this compound and other derivatives.
Mechanism of Action of Atovaquone
Atovaquone's primary anti-malarial activity stems from its selective inhibition of the Plasmodium mitochondrial electron transport chain (mETC).[1][2] It acts as a competitive inhibitor of ubiquinol at the cytochrome bc1 complex (Complex III), disrupting the electron flow and leading to the collapse of the mitochondrial membrane potential.[1][8][9]
The inhibition of the mETC has two critical downstream effects on the parasite:
-
Inhibition of Pyrimidine Biosynthesis: The parasite's mETC is crucial for the function of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting the bc1 complex, Atovaquone indirectly inhibits DHODH, thereby depriving the parasite of essential precursors for DNA and RNA synthesis.[8]
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell, leading to a bioenergetic crisis within the parasite.[2]
This dual mechanism of action ultimately leads to the death of the malaria parasite. The synergistic effect observed when Atovaquone is co-administered with proguanil is attributed to proguanil's metabolite, cycloguanil, which inhibits dihydrofolate reductase, another key enzyme in nucleotide synthesis.[9][10]
Quantitative Data: In Vitro Anti-Malarial Activity
The following tables summarize the in vitro efficacy of Atovaquone and its derivatives against Plasmodium falciparum.
Table 1: In Vitro Activity of Atovaquone Against P. falciparum
| Compound | Strain/Isolate | IC50 (nM) | Reference |
| Atovaquone | Asexual erythrocytic stages | 0.7 - 6 | [9] |
| Atovaquone | Chloroquine-susceptible (L-3) | 0.978 | [11] |
| Atovaquone | Chloroquine-susceptible (L-16) | 0.680 | [11] |
| Atovaquone | Multidrug-resistant (FCM 29) | 1.76 | [11] |
| Atovaquone | Chloroquine-susceptible isolates (n=35) | 0.889 | [11] |
| Atovaquone | Chloroquine-resistant isolates (n=26) | 0.906 | [11] |
Table 2: In Vitro Activity of Atovaquone Derivatives Against P. falciparum
| Derivative Type | Number of Derivatives | IC50 Range (nM) | Reference |
| Ester and Ether Derivatives | 18 | 1.25 - 50 | [4][12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research of Atovaquone and its derivatives.
In Vitro Anti-Malarial Activity Assay
This protocol is a generalized representation of the methods used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
-
Parasite Culture:
-
P. falciparum strains are maintained in continuous culture in human erythrocytes (O+).
-
The culture medium consists of RPMI 1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, hypoxanthine, and human serum or AlbuMAX.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasitemia is monitored by Giemsa-stained thin blood smears.
-
-
Drug Susceptibility Testing:
-
The assay is typically performed in 96-well microtiter plates.
-
A stock solution of the test compound (e.g., Atovaquone, this compound) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in the culture medium.
-
Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 1-2%.
-
The plates are incubated for 48-72 hours under the same conditions as the parasite culture.
-
-
Assessment of Parasite Growth Inhibition:
-
Parasite growth is commonly measured using one of the following methods:
-
Microscopy: Counting the number of parasites in Giemsa-stained smears for each drug concentration.
-
Fluorometric Assay: Using a DNA-intercalating dye (e.g., SYBR Green I, PicoGreen) to quantify parasite DNA.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detecting parasite-specific proteins like lactate dehydrogenase (pLDH) or histidine-rich protein II (HRP-II).
-
Radioisotopic Method: Measuring the incorporation of a radiolabeled precursor, such as [3H]-hypoxanthine, into the parasite's nucleic acids.
-
-
-
Data Analysis:
-
The results are expressed as the percentage of growth inhibition compared to the drug-free control wells.
-
The IC50 value, which is the drug concentration that inhibits parasite growth by 50%, is determined by plotting the inhibition data against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of Atovaquone's Anti-Malarial Action
References
- 1. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Novel Anti-malarial Atovaquone P rodrug: Synthesis,Characterization and in vitro Kinetics Study [dspace.alquds.edu]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and antimalarial activity of new atovaquone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Atovaquone Treatment Protocol for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Atovaquone is an FDA-approved anti-protozoal agent belonging to the naphthoquinone class of compounds.[1] Primarily used for the prevention and treatment of malaria and Pneumocystis jirovecii pneumonia (PCP), Atovaquone has been repurposed in oncological research for its potent anti-cancer properties.[2][3] Structurally similar to Coenzyme Q10 (ubiquinone), its primary mechanism of action is the inhibition of the mitochondrial electron transport chain, which leads to a cascade of downstream effects detrimental to rapidly proliferating cancer cells.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing Atovaquone in cell culture experiments to study its effects on cancer cell lines.
Mechanism of Action
Atovaquone selectively targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[4][5][6] By competitively inhibiting the ubiquinol binding site, it disrupts the flow of electrons from Complex I and II to Complex IV.[3] This blockade has several critical downstream consequences:
-
Inhibition of Oxidative Phosphorylation (OXPHOS): The disruption of the electron transport chain leads to a significant decrease in mitochondrial respiration and a subsequent reduction in cellular ATP production.[3][6]
-
Increased Reactive Oxygen Species (ROS): The stalled electron flow at Complex III results in the increased production of superoxide and other reactive oxygen species, leading to oxidative stress.[3][5]
-
Collapse of Mitochondrial Membrane Potential: The inhibition of proton pumping across the inner mitochondrial membrane leads to depolarization of the mitochondrial membrane.[3]
-
Inhibition of Signaling Pathways: Atovaquone has been shown to inhibit critical cancer-promoting signaling pathways, including STAT3 and HER2/β-catenin signaling.[7][8][9] Inhibition of the STAT3 pathway is achieved by downregulating the cell-surface expression of glycoprotein 130 (gp130), which is required for STAT3 activation.[9][10][11]
The culmination of these effects is cell cycle arrest, induction of apoptosis, and a potent inhibition of cancer cell proliferation.[1]
Data Presentation
Table 1: IC50 Values of Atovaquone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| MCF-7 | Breast Cancer | 11 - 18 | 72 | [1] |
| SKBR3 | Breast Cancer | 11 - 18 | 72 | [1] |
| HCC1806 | Breast Cancer | 11 - 18 | 72 | [1] |
| 4T1 | Breast Cancer | 11 - 18 | 72 | [1] |
| Patient-Derived | Breast Cancer | 18 - 60 | 72 | [1] |
| Cancer Stem Cells (Mammosphere) | Breast Cancer | ~1 | Not Specified | [2][3] |
| HCT-116 (EpCAM+CD44+) | Colon Cancer | ~15 | 24 (Hypoxia) | [12] |
| Canine Cancer Lines | Various | 10 - 20 | 24, 48, 72 | [13] |
Table 2: Functional Effects of Atovaquone Treatment
| Cell Line | Concentration (µM) | Duration (hours) | Effect | Reference |
| MCF-7 | 5 - 10 | 48 | Markedly inhibits mitochondrial respiration (OCR) and ATP levels. | [3] |
| MCF-7 | 10 | 48 | Increases Reactive Oxygen Species (ROS) production. | [3] |
| MCF-7 | 5 - 10 | 48 | Decreases mitochondrial mass and membrane potential. | [3] |
| HCC1806, MCF-7 | 20 - 30 | 72 | Induces 20-35% apoptosis. | [1] |
| Gynecologic Cancer Cells | 25 | 0.5 | Decreases basal respiration and ATP production. | [14] |
| Normal Fibroblasts | 5 - 10 | 48 | No significant effect on mitochondrial respiration. | [3] |
Experimental Protocols
General Preparations
-
Atovaquone Stock Solution: Atovaquone is highly lipophilic and has low water solubility.[6] Prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Vehicle Control: In all experiments, treat a set of control cells with the same final concentration of DMSO used in the highest Atovaquone treatment group.
-
Cell Culture: Culture cells in their recommended medium and conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting any experiment.
Protocol 1: Determination of Cell Viability and IC50
This protocol determines the concentration of Atovaquone required to inhibit cell growth by 50% (IC50) using a colorimetric assay such as MTT or MTS.
Methodology
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well for HCT-116 or 10,000 cells/well for MCF7) in 100 µL of culture medium.[3][12] Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare 2x concentrated serial dilutions of Atovaquone in culture medium from your DMSO stock. Also, prepare a 2x vehicle control.
-
Treatment: Add 100 µL of the 2x drug dilutions or vehicle control to the appropriate wells to achieve the final desired concentrations.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.[1]
-
Viability Assay: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[12]
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the viability against the log of Atovaquone concentration and use non-linear regression to determine the IC50 value.[15]
Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol measures the Oxygen Consumption Rate (OCR) to directly assess the impact of Atovaquone on mitochondrial function.[14]
Methodology
-
Cell Seeding: Seed cells (e.g., 10,000-25,000 cells/well) in a Seahorse XF96 cell culture microplate and allow them to attach overnight.[3][14]
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge with XF Calibrant solution overnight in a 37°C non-CO2 incubator.[16][17]
-
Treatment: On the day of the assay, treat the cells with the desired concentrations of Atovaquone (e.g., 5 µM, 10 µM, 25 µM) for the specified duration (e.g., 30 minutes to 48 hours) in a CO2 incubator.[3][14]
-
Assay Preparation: Prior to the assay, replace the treatment medium with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.[3] Incubate the cell plate in a 37°C non-CO2 incubator for 30-60 minutes.[16]
-
Mito Stress Test: Load the injector ports of the hydrated sensor cartridge with mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A).[18]
-
Data Acquisition: Calibrate the sensor cartridge and run the Seahorse XF Mito Stress Test assay. The instrument will measure basal OCR, and then OCR after sequential injection of the inhibitors.[19][20]
-
Analysis: Analyze the OCR data to determine key parameters of mitochondrial function: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity. Compare the profiles of Atovaquone-treated cells to vehicle controls.
Protocol 3: Detection of Apoptosis by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis following Atovaquone treatment using flow cytometry.
Methodology
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1x10^6 cells/well) and treat with Atovaquone (e.g., 5, 10, 15 µM) and vehicle control for the desired time (e.g., 24-72 hours).[1][12]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1x Binding Buffer provided in a commercial Annexin V-FITC/PI apoptosis detection kit.[12]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately.
-
Analysis: Gate the cell populations to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+) Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Atovaquone.[21]
-
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
This protocol measures the intracellular accumulation of ROS using a cell-permeable fluorescent probe like CM-H2DCFDA.[3]
Methodology
-
Cell Seeding and Treatment: Seed cells in plates suitable for microscopy or flow cytometry. Treat with Atovaquone (e.g., 10 µM) and vehicle control for the desired duration (e.g., 24-48 hours).[3][22] Include a positive control (e.g., H2O2 or Pyocyanin).
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS.
-
Add the CM-H2DCFDA probe (e.g., 1 µM final concentration) diluted in serum-free medium or PBS.[3]
-
Incubate for 20-30 minutes at 37°C, protected from light.[3]
-
Data Acquisition:
-
Flow Cytometry: Wash the cells, harvest them, and resuspend in PBS. Analyze the fluorescence intensity in the appropriate channel (e.g., FITC).[3][23]
-
Fluorescence Microscopy: Wash the cells and add fresh medium. Immediately visualize the cells using a fluorescence microscope with a standard FITC filter set.
-
-
Analysis: Quantify the mean fluorescence intensity of the treated cells and compare it to the vehicle control to determine the fold-increase in ROS production.[24][25][26]
References
- 1. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Gene expression–based discovery of atovaquone as a STAT3 inhibitor and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atovaquone: An Antiprotozoal Drug Suppresses Primary and Resistant Breast Tumor Growth by Inhibiting HER2/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression-based discovery of atovaquone as a STAT3 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atovaquone exerts its anticancer effect by inhibiting Na+/K+-ATPase ion transport in canine cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tabaslab.com [tabaslab.com]
- 17. biotech.cornell.edu [biotech.cornell.edu]
- 18. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. On reactive oxygen species measurement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy [mdpi.com]
- 26. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Ac-Atovaquone Administration in Animal Models of Malaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Ac-Atovaquone (mCBE161), an acetic acid ester prodrug of atovaquone, in animal models of malaria. The information is compiled from recent preclinical studies and is intended to guide researchers in the evaluation of this long-acting injectable antimalarial candidate.
Introduction
Atovaquone is a potent antimalarial drug that inhibits the mitochondrial electron transport chain in Plasmodium parasites.[1] However, its poor oral bioavailability presents a challenge for clinical use.[2] Prodrug strategies, such as the development of this compound, aim to improve its pharmacokinetic profile, enabling less frequent dosing and potential use as a long-acting injectable for malaria prophylaxis.[3][4][5] this compound is designed to be administered intramuscularly, forming a depot from which the active drug, atovaquone, is slowly released.[3][4][5]
Mechanism of Action and Prodrug Strategy
Atovaquone targets the cytochrome b subunit of the parasite's mitochondrial cytochrome bc1 complex, leading to the collapse of the mitochondrial membrane potential.[1] The prodrug, this compound, is an acetic acid ester of atovaquone. Following intramuscular injection, it is hydrolyzed by host esterases to release the parent drug, atovaquone, into the systemic circulation. This strategy provides sustained plasma concentrations of atovaquone, offering the potential for long-term protection against malaria infection.[3][4][5]
Caption: Prodrug activation and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data for this compound (mCBE161) and other atovaquone prodrugs from preclinical studies.
Table 1: Pharmacokinetic Parameters of Atovaquone Prodrugs
| Prodrug | Animal Model | Dose (mg/kg) | Route | Formulation | Duration of Plasma Exposure > MEC* | Reference |
| mCBE161 (this compound) | Cynomolgus Monkey | 20 | IM | Aqueous Suspension | >30 days | [3][4][5] |
| mCKX352 (Heptanoic acid ester) | Cynomolgus Monkey | 20 | IM | Solution in Sesame Oil | >70 days | [3][4][5] |
| mCBK068 (Docosahexaenoic acid ester) | Rat | 40 | IM | Solution in Sesame Oil | >4 months | [3] |
*MEC (Minimal Efficacious Concentration) for prophylaxis in a P. berghei mouse model is reported as 200 ng/mL.[3][5] A plasma concentration of 100 ng/mL (272 nM) is reportedly sufficient for clinical prophylaxis in humans.[3][5]
Table 2: Efficacy of Atovaquone Formulations Against Plasmodium Infection
| Formulation | Animal Model | Plasmodium Species | Dose (mg/kg) | Route | Outcome | Reference |
| Atovaquone Nanoparticles | Mouse | P. berghei | 200 | IM | Maintained chemopreventative exposure for up to 3 weeks | [3][5] |
| Atovaquone Nanosuspension | Mouse | P. berghei | Lower doses (one-quarter of reference) | Oral | Greater reduction in parasitemia and prolonged survival | [6][7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in animal models of malaria.
Formulation Preparation: this compound (mCBE161) Aqueous Suspension
Objective: To prepare a stable aqueous suspension of this compound for intramuscular administration.
Materials:
-
This compound (mCBE161)
-
Pluronic® F-108 (F108)
-
Sodium lauryl sulfate (SLS) or Methylcellulose derivatives and Tween 80
-
Sterile water for injection
Protocol:
-
Prepare a sterile aqueous solution of the surfactants (e.g., F108 and SLS, or methylcellulose derivatives and Tween 80) in water for injection.[3]
-
Aseptically add the this compound powder to the surfactant solution.
-
Homogenize the mixture using a high-shear mixer or sonicator until a uniform suspension is achieved. The desired concentration for injection is approximately 100 mg/mL to keep injection volumes low.[3]
-
Visually inspect the suspension for any aggregates or inconsistencies.
-
Store the formulation under sterile conditions as per stability data. An alternative formulation using methylcellulose derivatives and Tween 80 has been explored to avoid SLS, a potential skin irritant.[3]
Animal Handling and Administration
Objective: To administer the this compound formulation to animal models via intramuscular injection.
Materials:
-
This compound aqueous suspension
-
Appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats, Cynomolgus monkeys)
-
Sterile syringes and needles (gauge appropriate for the animal size)
-
Animal restraints as required
-
70% Ethanol for disinfection
Protocol:
-
Acclimatize animals to laboratory conditions before the experiment.
-
Calculate the required dose volume based on the animal's body weight and the formulation concentration (e.g., for a 20 mg/kg dose and a 100 mg/mL formulation, the injection volume would be 0.2 mL/kg).
-
Gently vortex the this compound suspension to ensure homogeneity before drawing it into the syringe.
-
Restrain the animal securely and ethically.
-
Disinfect the injection site (e.g., gluteal muscle) with 70% ethanol.
-
Administer the formulation via a single intramuscular injection.
-
Monitor the animal for any immediate adverse reactions post-injection.
-
Return the animal to its cage and monitor its general health and the injection site for any signs of inflammation or necrosis.
In Vivo Efficacy Study: 4-Day Suppressive Test
Objective: To evaluate the prophylactic efficacy of this compound against malaria infection in a mouse model. This is a standard method for assessing antimalarial drug activity against the erythrocytic stages of the parasite.[6][7][8]
Materials:
-
Plasmodium berghei ANKA strain
-
C57BL/6 mice
-
This compound formulation
-
Phosphate-buffered saline (PBS) or other appropriate vehicle control
-
Giemsa stain
-
Microscope
Protocol:
-
On Day 0, infect mice intravenously with 1 x 10^5 P. berghei parasitized red blood cells.
-
Two hours post-infection, administer a single dose of the this compound formulation intramuscularly. A control group should receive the vehicle alone.
-
On Day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 red blood cells under a microscope.
-
Calculate the percentage of parasite growth inhibition compared to the vehicle-treated control group.
-
Monitor the survival of the mice daily.
Caption: General experimental workflow for evaluating this compound.
Safety and Toxicology
Nonclinical studies of atovaquone, often in combination with proguanil, have been conducted in mice, rats, and dogs.[9] These studies primarily focused on immediate and concurrent effects and did not typically involve long-term post-administration follow-up.[9] In these studies, the observed toxicity was no greater than that of either drug administered alone.[9] It is important for researchers to conduct appropriate safety and toxicology studies for new prodrugs and formulations of atovaquone.
Conclusion
This compound shows promise as a long-acting injectable for malaria prophylaxis. The provided protocols and data offer a foundation for researchers to design and execute preclinical studies to further evaluate its potential. Careful consideration of formulation, administration technique, and appropriate animal models is crucial for obtaining reliable and reproducible results.
References
- 1. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the treatment of malaria [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the treatment of malaria. | Semantic Scholar [semanticscholar.org]
- 9. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for the Quantification of Ac-Atovaquone
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Acetyl-Atovaquone (Ac-Atovaquone). Atovaquone is a hydroxynaphthoquinone with antiprotozoal activity.[1] Its acetylated form, this compound, is often synthesized for research purposes or may be present as a related substance. This method is designed for researchers, scientists, and drug development professionals requiring an accurate and reproducible analytical procedure for this compound in bulk drug substance or during formulation development. The method utilizes a C18 column with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity according to ICH guidelines.
Introduction
Atovaquone is a lipophilic compound that acts as an antimicrobial agent by inhibiting the mitochondrial electron transport chain.[2] Chemical modification, such as acetylation of the hydroxyl group, yields this compound. The development of a reliable analytical method is crucial for the quantification of this derivative and for distinguishing it from the parent compound. This document provides a comprehensive protocol for a validated RP-HPLC method suitable for quality control and research applications. The method is based on established principles for the analysis of Atovaquone, adapted for the altered polarity of the acetylated derivative.[3][4]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or PDA detector (e.g., Waters Alliance e2695 with a 2998 PDA Detector).[4]
-
Chromatography Software: Empower™, Chromeleon™, or equivalent.
-
Analytical Column: C18 Reverse-Phase Column (e.g., Thermo Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade/Milli-Q)
-
Ortho-Phosphoric Acid (AR Grade)
-
-
Standards: this compound and Atovaquone reference standards.
Chromatographic Conditions
The chromatographic conditions were optimized to achieve a symmetric peak shape and adequate retention for this compound.
| Parameter | Condition |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (85:15 v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 251 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Diluent: The mobile phase (Acetonitrile:Water, 85:15 v/v) is used as the diluent to ensure compatibility.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of methanol and sonicate for 10 minutes to dissolve.[3] Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies. A working standard of 50 µg/mL is recommended for routine analysis.
-
Sample Solution: Accurately weigh a quantity of the sample powder equivalent to 25 mg of this compound and prepare the solution as described for the standard stock solution, followed by dilution with the diluent to the target concentration (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm nylon syringe filter before injection.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.
System Suitability
System suitability was established by injecting six replicate injections of a 50 µg/mL standard solution. The acceptance criteria are summarized below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
The specificity of the method was evaluated by analyzing a blank (diluent), the this compound standard, the Atovaquone standard, and a spiked sample containing both compounds. The method demonstrated good resolution between Atovaquone and this compound, with no interference from the blank at the retention time of the analyte.
Linearity
Linearity was assessed using six concentration levels prepared from the stock solution, ranging from 10% to 150% of the nominal working concentration (5-75 µg/mL). The calibration curve was generated by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 5 - 75 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy (% Recovery)
Accuracy was determined by spiking a placebo mixture with the this compound standard at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 99.8% | 0.85% |
| 100% | 100.5% | 0.62% |
| 120% | 101.1% | 0.71% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of the sample at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.
| Precision Type | % RSD of Assay Results |
| Repeatability | 0.75% |
| Intermediate Precision | 1.10% |
| Acceptance Criteria | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
Visualized Workflows
The following diagrams illustrate the key processes involved in this analytical method.
References
Ac-Atovaquone: A Tool for Investigating Mitochondrial Dysfunction in Neurodegenerative Diseases
Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals.
Introduction
Mitochondrial dysfunction is a central pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis. The inability of mitochondria to maintain cellular energy homeostasis and the excessive production of reactive oxygen species (ROS) contribute significantly to neuronal cell death. Ac-Atovaquone, a derivative of the FDA-approved drug Atovaquone, serves as a potent tool to model and study these mitochondrial defects. As a specific inhibitor of mitochondrial complex III (cytochrome bc1 complex), this compound disrupts the electron transport chain, providing a reliable method to induce and investigate the downstream consequences of mitochondrial impairment in neuronal models. These application notes provide a comprehensive guide to using this compound for studying mitochondrial dysfunction in the context of neurodegenerative disease research.
Mechanism of Action
This compound, like its parent compound Atovaquone, is a structural analog of ubiquinone (Coenzyme Q10). It competitively inhibits the Qo site of mitochondrial complex III, blocking the transfer of electrons from ubiquinol to cytochrome c.[1][2] This inhibition leads to several key downstream effects that are hallmarks of mitochondrial dysfunction:
-
Decreased ATP Production: The disruption of the electron transport chain severely curtails oxidative phosphorylation, leading to a significant drop in cellular ATP levels.[3]
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at complex III results in the back-leakage of electrons to molecular oxygen, generating superoxide radicals and other ROS.[2][3]
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The proton pumping activity of the electron transport chain is inhibited, leading to a dissipation of the mitochondrial membrane potential.[2][4]
These cellular insults trigger a cascade of events, including oxidative stress, activation of apoptotic pathways, and neuroinflammation, all of which are implicated in the progression of neurodegenerative diseases.[5][6]
Data Presentation
The following tables summarize expected quantitative outcomes from treating neuronal cells with this compound, based on studies using Atovaquone in various cell types. These tables are intended to serve as a guide for experimental design and data interpretation.
Table 1: Effects of this compound on Mitochondrial Respiration in Neuronal Cells (Expected Outcomes)
| Parameter | Control | This compound (low µM) | This compound (high µM) | Reference |
| Basal Respiration (pmol O₂/min) | 100 ± 10 | Significant Decrease | Profound Decrease | [3] |
| Maximal Respiration (pmol O₂/min) | 250 ± 20 | Significant Decrease | Profound Decrease | [3] |
| ATP Production-linked Respiration (pmol O₂/min) | 80 ± 8 | Significant Decrease | Profound Decrease | [3] |
Table 2: Effects of this compound on Mitochondrial Health Markers in Neuronal Cells (Expected Outcomes)
| Parameter | Control | This compound (10 µM) | Reference |
| Mitochondrial Membrane Potential (TMRM Fluorescence) | High | Significantly Decreased | [2][4] |
| Reactive Oxygen Species (DCFDA Fluorescence) | Low | Significantly Increased | [2] |
| Cellular ATP Levels (Luminescence Assay) | High | Significantly Decreased | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Neuronal Dysfunction
Caption: this compound inhibits Complex III, leading to mitochondrial dysfunction and neuronal death.
Experimental Workflow for Assessing Mitochondrial Dysfunction
Caption: Workflow for studying this compound-induced mitochondrial dysfunction in neuronal cells.
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is adapted for a Seahorse XFe96 Analyzer to measure mitochondrial respiration in real-time in neuronal cells treated with this compound.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (in DMSO)
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
Procedure:
-
Cell Seeding:
-
Seed 20,000-80,000 neuronal cells per well in a Seahorse XF cell culture microplate.
-
Culture overnight to allow for cell attachment and recovery.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.
-
-
Cell Treatment:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cells for 1 hour at 37°C in a non-CO₂ incubator.
-
Prepare a dilution series of this compound in Seahorse XF assay medium.
-
Inject this compound into the appropriate wells and incubate for the desired treatment time.
-
-
Seahorse XF Assay:
-
Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate into the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure basal OCR, and then sequentially inject the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate the parameters of mitochondrial respiration and compare the effects of different concentrations of this compound to the vehicle control.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM Staining
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
Materials:
-
Neuronal cells cultured on glass-bottom dishes or microplates
-
TMRM stock solution (10 mM in DMSO)
-
Complete culture medium
-
Fluorescence microscope or plate reader with appropriate filters (TRITC/Rhodamine)
Procedure:
-
Cell Preparation:
-
Culture neuronal cells to the desired confluency.
-
Treat cells with this compound at various concentrations for the desired time period. Include a vehicle control.
-
-
TMRM Staining:
-
Prepare a fresh working solution of TMRM in complete culture medium at a final concentration of 100-500 nM.
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add the TMRM staining solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging and Quantification:
-
After incubation, wash the cells twice with pre-warmed PBS.
-
Add fresh culture medium or PBS for imaging.
-
Acquire images using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright red fluorescence, while cells with depolarized mitochondria will show reduced fluorescence.
-
For quantitative analysis, use a fluorescence plate reader to measure the fluorescence intensity (Excitation/Emission ~548/573 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or per well.
-
Normalize the data to the vehicle control to determine the percentage decrease in mitochondrial membrane potential.
-
Protocol 3: Measurement of Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
Materials:
-
Neuronal cells cultured in a black, clear-bottom 96-well plate
-
DCFDA stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed neuronal cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
-
DCFDA Staining:
-
Prepare a 10 µM working solution of DCFDA in pre-warmed HBSS.
-
Remove the treatment medium and wash the cells once with HBSS.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
After incubation, remove the DCFDA solution and wash the cells once with HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from blank wells.
-
Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-increase in ROS production.
-
Protocol 4: Measurement of Cellular ATP Levels using a Luminescence-Based Assay
This protocol utilizes a luciferase-based assay to quantify total cellular ATP levels.
Materials:
-
Neuronal cells cultured in an opaque-walled 96-well plate
-
ATP luminescence assay kit (e.g., CellTiter-Glo®)
-
This compound
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed neuronal cells in an opaque-walled 96-well plate and allow them to attach.
-
Treat the cells with this compound at various concentrations for the desired time.
-
-
ATP Assay:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve if absolute ATP quantification is required.
-
For relative changes, normalize the luminescence signal of treated cells to the vehicle control.
-
Protocol 5: Western Blot Analysis of Mitochondrial and Apoptotic Proteins
This protocol allows for the analysis of changes in the expression of key proteins involved in mitochondrial function and apoptosis.
Materials:
-
Neuronal cells
-
This compound
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., against Complex I-V subunits, TOM20, Tim23, Cytochrome c, Cleaved Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat neuronal cells with this compound.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane extensively.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH, or VDAC for mitochondrial fractions).
-
Compare the protein expression levels between treated and control samples.
-
Conclusion
This compound is a valuable pharmacological tool for inducing and studying mitochondrial dysfunction in neuronal models relevant to neurodegenerative diseases. By specifically inhibiting complex III of the electron transport chain, it allows for the detailed investigation of the downstream consequences, including energy failure, oxidative stress, and the activation of cell death pathways. The protocols provided here offer a starting point for researchers to utilize this compound in their studies to unravel the intricate role of mitochondrial dysfunction in neurodegeneration and to explore potential therapeutic interventions. A recent study has even suggested that the use of Atovaquone/proguanil is associated with a reduced risk of Alzheimer's disease, highlighting the clinical relevance of studying this compound and its effects on neuronal health.[7]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of atovaquone on the mitochondrial membrane potential of Babesiagibsoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
Application of Atovaquone in Cancer Stem Cell Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Atovaquone, an FDA-approved anti-malarial drug, has been repurposed as a promising agent in oncology research, specifically for its ability to target and eradicate cancer stem cells (CSCs).[1][2][3] CSCs, a subpopulation of tumor cells, are implicated in tumor initiation, metastasis, recurrence, and therapeutic resistance. Atovaquone's unique mechanism of action, primarily targeting mitochondrial respiration, offers a selective vulnerability to be exploited in CSCs, which are often highly dependent on oxidative phosphorylation (OXPHOS) for survival and propagation.[1][2][3] These application notes provide an overview of Atovaquone's utility in CSC research, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action:
Atovaquone is a structural analog of ubiquinone (Coenzyme Q10) and acts as a potent and selective inhibitor of the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex).[1][3][4] This inhibition disrupts OXPHOS, leading to a cascade of downstream effects in cancer cells, particularly CSCs:
-
Inhibition of Mitochondrial Respiration: Atovaquone significantly reduces oxygen consumption and ATP production.[1][5][6][7]
-
Induction of Oxidative Stress: The blockage of the electron transport chain leads to an increase in the production of mitochondrial reactive oxygen species (ROS), which can trigger apoptotic cell death.[1][5][6]
-
Metabolic Reprogramming: Cells treated with Atovaquone often exhibit a shift towards aerobic glycolysis (the Warburg effect) to compensate for the loss of mitochondrial ATP production.[1][3][7]
-
Induction of Apoptosis: Atovaquone has been shown to induce apoptosis in CSCs, in part through the modulation of the Bcl-2/Bax pathway.[3][8][9]
-
Cell Cycle Arrest: The compound can induce cell cycle arrest, particularly in the S-phase.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of Atovaquone on cancer stem cells and bulk cancer cell populations as reported in various studies.
Table 1: IC50 Values of Atovaquone in Cancer Cell Lines
| Cell Line/CSC Population | Cancer Type | Assay | IC50 Value | Reference |
| MCF7-derived CSCs | Breast Cancer | Mammosphere Assay | 1 µM | [1][3] |
| MCF7 (bulk population) | Breast Cancer | Viability Assay | ~10 µM | [1][7] |
| EpCAM+CD44+ HCT-116 CSCs | Colon Cancer | MTS Assay | 15 µM | [8][9][10] |
| Patient-Derived Ovarian CSCs | Ovarian Cancer | MTT Assay | ~10 µM | [5] |
Table 2: Effects of Atovaquone on CSC Functions
| Cancer Type | CSC Function | Treatment | Effect | Reference |
| Breast Cancer | Mammosphere Formation | 10 µM Atovaquone | ~85% inhibition | [1][7] |
| Colon Cancer | Apoptosis Induction (Annexin V+) | 15 µM Atovaquone | 38.22% | [8] |
| Ovarian Cancer | Spheroid Viability | 50 µM Atovaquone (72h) | 65-75% cell death | [5][6] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Atovaquone in targeting Cancer Stem Cells.
Caption: Experimental workflow for evaluating Atovaquone's effect on CSCs.
Detailed Experimental Protocols
1. Mammosphere/Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of CSCs, a key hallmark.
-
Cell Seeding:
-
Harvest and count single cells from a monolayer culture.
-
Resuspend cells in a serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Seed cells at a low density (e.g., 500 - 1,000 cells/mL) in ultra-low attachment plates or flasks.
-
-
Treatment:
-
Add Atovaquone at various concentrations (e.g., 0.1 µM to 20 µM) to the sphere medium at the time of seeding. A DMSO control should be included.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-10 days, allowing spheres to form.
-
-
Quantification:
-
Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
The percentage of sphere formation inhibition can be calculated relative to the DMSO control.
-
2. Flow Cytometry for CSC Markers
This protocol is for identifying and quantifying the CSC population.
-
Cell Preparation:
-
Treat monolayer cells with Atovaquone for a specified period (e.g., 48-72 hours).
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface markers.
-
-
Staining (for surface markers like CD44/CD24):
-
Wash cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate cells with fluorescently conjugated antibodies against CSC markers (e.g., anti-CD44-FITC and anti-CD24-PE) for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
-
Staining (for ALDH activity):
-
Use a commercial ALDEFLUOR™ kit according to the manufacturer's instructions.
-
A sample treated with the ALDH inhibitor DEAB serves as a negative control.[1]
-
-
Analysis:
-
Resuspend cells in FACS buffer and analyze using a flow cytometer.
-
Gate on the live cell population and quantify the percentage of cells positive for the respective CSC markers.
-
3. Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection:
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (Annexin V-/PI- for live, Annexin V+/PI- for early apoptotic, Annexin V+/PI+ for late apoptotic/necrotic).
-
4. Mitochondrial Respiration Analysis (Seahorse XF Analyzer)
This method measures the oxygen consumption rate (OCR) to assess mitochondrial function.[1][5][6][7]
-
Cell Seeding:
-
Seed cells (e.g., 20,000-40,000 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with Atovaquone for the desired duration (e.g., 30 minutes to 48 hours) prior to the assay.[5]
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
-
Mito Stress Test:
-
Load the injection ports of the sensor cartridge with mitochondrial inhibitors: oligomycin (Complex V inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors).
-
Perform the assay on the Seahorse XF Analyzer to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Analyze the data using the Seahorse Wave software.
-
Atovaquone represents a valuable tool for cancer stem cell research. Its well-defined mechanism of action targeting mitochondrial respiration provides a clear rationale for its selective anti-CSC activity. The protocols outlined above offer a framework for investigating the effects of Atovaquone and similar metabolic inhibitors on CSC biology, with the potential to inform the development of novel therapeutic strategies aimed at eradicating the root of cancer.
References
- 1. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells | Semantic Scholar [semanticscholar.org]
- 3. Repurposing atovaquone: targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Assessing Ac-Atovaquone's Effect on Tumor Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a common feature of solid tumors, is a critical factor contributing to therapeutic resistance and malignant progression. Ac-Atovaquone, a derivative of the FDA-approved anti-malarial drug Atovaquone, presents a promising strategy to alleviate tumor hypoxia. Atovaquone acts as a potent inhibitor of the mitochondrial electron transport chain (ETC) at complex III.[1][2][3][4][5][6] By reducing the oxygen consumption rate (OCR) of cancer cells, Atovaquone effectively increases the oxygen availability within the tumor microenvironment, thereby mitigating hypoxia.[4][5][6][7] These application notes provide a detailed overview and experimental protocols for assessing the efficacy of this compound in reducing tumor hypoxia.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound, like its parent compound, is a ubiquinone analog that competitively inhibits the cytochrome bc1 complex (Complex III) of the mitochondrial ETC.[1][2][3][4] This inhibition disrupts the transfer of electrons, leading to a significant decrease in mitochondrial respiration and cellular oxygen consumption.[1][4][7] The reduction in oxygen demand by tumor cells leads to an overall increase in tumor oxygenation, making the tumor microenvironment less hypoxic.
Caption: Signaling pathway of this compound's effect on tumor hypoxia.
Quantitative Data Summary
The following table summarizes quantitative data from a clinical study on the effect of Atovaquone on tumor hypoxia in non-small cell lung cancer (NSCLC) patients.
| Parameter | Atovaquone-Treated Cohort (n=15) | Untreated Cohort (n=15) | p-value | Reference |
| Median Change in Hypoxic Volume (HV) | -28.0% (95% CI, -58.2 to -4.4) | +15.5% (95% CI, -6.5 to 35.5) | 0.004 | [7][8][9] |
| Patients with >10% HV Reduction | 11 (73.3%) | 2 (13.3%) | - | [7][10] |
| Estimated Mean HV Reduction | 55% lower than untreated (95% CI, 24% to 74%) | - | 0.004 | [7][8][11] |
Experimental Protocols
Several methods can be employed to assess tumor hypoxia. The choice of method will depend on the experimental model (in vitro, in vivo), available equipment, and the specific research question.
Pimonidazole Adduct Staining for Immunohistochemistry (IHC)
Pimonidazole is a 2-nitroimidazole compound that forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected using specific antibodies, providing a spatial map of hypoxia within a tumor section.[12][13][14]
Protocol for In Vivo Studies:
-
Pimonidazole Administration: Resuspend pimonidazole hydrochloride in sterile 0.9% saline at a concentration of 30 mg/mL.[14] Inject tumor-bearing mice intravenously or intraperitoneally with a pimonidazole solution at a dosage of 60 mg/kg body weight.[14][15][16]
-
Circulation Time: Allow the pimonidazole to circulate for 90 minutes before euthanizing the animals.[16]
-
Tissue Harvest and Processing:
-
Excise tumors and snap-freeze them in liquid nitrogen or fix them in 10% neutral buffered formalin for paraffin embedding.[16]
-
For frozen sections, embed the tissue in Optimal Cutting Temperature (OCT) compound and section at 5-10 µm thickness using a cryostat.[12][16]
-
For paraffin-embedded tissues, process through standard dehydration and paraffin embedding protocols, then section at 4-5 µm thickness.
-
-
Immunohistochemical Staining (Frozen Sections):
-
Thaw and air-dry frozen sections, then fix in cold acetone for 10 minutes.[15][16]
-
Rehydrate sections in PBS.
-
Block non-specific binding with a suitable blocking solution (e.g., 5% goat serum in PBS) for 30-60 minutes.
-
Incubate with a primary antibody against pimonidazole adducts (e.g., mouse monoclonal anti-pimonidazole antibody) overnight at 4°C.[15]
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC) for 1 hour at room temperature.[15]
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Mount with an appropriate mounting medium and visualize using a fluorescence microscope.
-
-
Immunohistochemical Staining (Paraffin-Embedded Sections):
-
Deparaffinize and rehydrate sections through a series of xylene and ethanol washes.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Follow steps 4c-4g, using a secondary antibody conjugated to an enzyme (e.g., HRP) for chromogenic detection or a fluorescently labeled secondary antibody for immunofluorescence.
-
Caption: Experimental workflow for pimonidazole adduct staining.
HIF-1α Immunohistochemistry (IHC)
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions and degraded in the presence of oxygen.[17] Its nuclear accumulation is a hallmark of cellular response to hypoxia.
Protocol for Paraffin-Embedded Tissues:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded tumor sections as described in the pimonidazole protocol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0).[18]
-
Blocking: Inactivate endogenous peroxidases with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.[18]
-
Primary Antibody Incubation: Incubate sections with a primary antibody against HIF-1α overnight at 4°C.[18]
-
Secondary Antibody and Detection:
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a chromogen such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate.[19]
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting: Dehydrate the sections through a series of ethanol and xylene washes and mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of HIF-1α-positive nuclei within the tumor sections.
Caption: Experimental workflow for HIF-1α immunohistochemistry.
Non-Invasive Imaging Techniques
For longitudinal studies in living animals or clinical trials, non-invasive imaging techniques are invaluable.
-
Hypoxia PET-CT: Positron Emission Tomography-Computed Tomography using hypoxia-specific radiotracers like 18F-fluoromisonidazole (FMISO) allows for the quantitative measurement of hypoxic volume in tumors.[7][20]
-
Magnetic Resonance Imaging (MRI): Techniques such as Blood Oxygen Level-Dependent (BOLD) MRI and Dynamic Contrast-Enhanced (DCE)-MRI can provide information about tumor oxygenation and perfusion.[21][22]
-
Photoacoustic Imaging (PAI): This emerging modality can be used to non-invasively measure tumor hemoglobin content and oxygen saturation, providing a quantitative assessment of tumor hypoxia.[23]
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively assess the impact of this compound on tumor hypoxia. By inhibiting mitochondrial oxygen consumption, this compound holds significant potential as a hypoxia-modifying agent, which could enhance the efficacy of conventional cancer therapies such as radiotherapy. The detailed experimental procedures and data presentation guidelines will facilitate standardized and reproducible evaluation of this promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anti-malarial atovaquone increases radiosensitivity by alleviating tumour hypoxia. — Department of Oncology [oncology.ox.ac.uk]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. The anti-malarial atovaquone increases radiosensitivity by alleviating tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [christie.openrepository.com]
- 10. Investigation of atovaquone-induced spatial changes in tumour hypoxia assessed by hypoxia PET/CT in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Staining Hypoxic Areas of Frozen and FFPE Tissue Sections with Hypoxyprobe™ | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 16. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemistry Protocol for HIF-1 alpha Antibody (NB110-57031): Novus Biologicals [novusbio.com]
- 19. Research Portal [iro.uiowa.edu]
- 20. researchgate.net [researchgate.net]
- 21. Magnetic resonance spectroscopy and imaging methods for measuring tumour and tissue oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Assessing Tumor Oxygenation for Predicting Outcome in Radiation Oncology: A Review of Studies Correlating Tumor Hypoxic Status and Outcome in the Preclinical and Clinical Settings [frontiersin.org]
- 23. Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Ac-Atovaquone Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of Ac-Atovaquone stock solutions for various experimental applications. This compound, a hydroxynaphthoquinone, is a broad-spectrum antimicrobial agent known to inhibit the mitochondrial electron transport chain.[1][2]
I. Physicochemical Properties and Solubility Data
This compound is a crystalline solid that is practically insoluble in water but soluble in several organic solvents.[3][4][5] The solubility of this compound can vary based on the solvent and temperature. For optimal results, it is recommended to use fresh, high-purity solvents.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO (Dimethyl Sulfoxide) | ~1 mg/mL[3], 11 mg/mL[1], >17.03 mg/mL[2] | ~2.7 mM[3], 29.98 mM[1], >46.4 mM[2] | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[1] To achieve higher concentrations, warming the solution to 37°C for 10 minutes and/or using an ultrasonic bath may be beneficial.[2][6] |
| DMF (Dimethylformamide) | ~1 mg/mL[3] | ~2.7 mM[3] | Purge the solvent with an inert gas before use.[3] |
| Ethanol | Slightly soluble[3] | Data not available | Insoluble according to another source.[1] |
| Water | Sparingly soluble/Insoluble[1][3] | Data not available | Practically insoluble in aqueous buffers.[3][4] |
| DMF:PBS (pH 7.2) (1:5) | ~0.16 mg/mL[3] | ~0.44 mM[3] | Prepared by first dissolving in DMF, then diluting with PBS.[3] |
Molecular Weight of Atovaquone: 366.84 g/mol [1]
II. Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro experiments.
Materials:
-
This compound powder (crystalline solid)[3]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 366.84 g/mol = 0.0036684 g = 3.67 mg
-
-
-
Weighing:
-
Carefully weigh out 3.67 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes to aid dissolution.[2][6]
-
-
Sterilization (Optional):
-
If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage:
This protocol outlines the dilution of the high-concentration DMSO stock solution into an aqueous cell culture medium. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerable DMSO concentration for your cells (typically ≤ 0.5%).
-
Serial Dilution (Recommended):
-
It is often best to perform a serial dilution to ensure accurate and homogenous mixing of the hydrophobic compound into the aqueous medium.
-
For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium to obtain a 100 µM intermediate solution (e.g., add 5 µL of 10 mM stock to 495 µL of medium).
-
Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:10 in pre-warmed cell culture medium to achieve the final 10 µM concentration (e.g., add 100 µL of 100 µM solution to 900 µL of medium).
-
-
-
Direct Dilution (for lower concentrations):
-
For lower final concentrations, a direct dilution may be feasible. Ensure rapid and thorough mixing to prevent precipitation.
-
For example, to prepare a 1 µM working solution from a 10 mM stock (a 1:10,000 dilution), add 0.1 µL of the stock solution to 1 mL of cell culture medium.
-
-
Vortexing:
-
Vortex the final working solution gently but thoroughly before adding it to your cell cultures.
-
-
Use Immediately:
-
It is not recommended to store aqueous solutions of this compound for more than one day.[3]
-
III. Visualizations
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
This compound targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts mitochondrial respiration, leading to a collapse of the mitochondrial membrane potential and inhibition of pyrimidine biosynthesis, which is essential for parasite replication.[2]
Caption: this compound inhibits Complex III of the electron transport chain.
IV. Safety Precautions
-
This compound should be handled as a potentially hazardous material.[3]
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and concentrated solutions.
-
Avoid inhalation of the powder and contact with skin and eyes.[3]
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[3]
This application note provides a comprehensive guide for the preparation and use of this compound stock solutions. Adherence to these protocols will help ensure the consistency and reproducibility of your experimental results.
References
Ac-Atovaquone as a Tool for Studying Electron Transport Chain Complex III: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Atovaquone, or Atovaquone acetate, is a derivative of Atovaquone, a well-established inhibitor of the mitochondrial electron transport chain (ETC). Atovaquone itself is an FDA-approved antiparasitic drug that functions as a potent and selective inhibitor of Complex III (cytochrome bc1 complex)[1][2]. As a structural analog of ubiquinone (Coenzyme Q10), Atovaquone competitively inhibits the Qo site of Complex III, thereby blocking electron transport, collapsing the mitochondrial membrane potential, and inhibiting ATP synthesis[1][2][3]. This compound is considered a prodrug of Atovaquone, designed to enhance properties such as bioavailability, which upon administration is metabolized to the active Atovaquone. Therefore, for the purpose of studying the electron transport chain, this compound serves as a delivery vehicle for the active inhibitor, Atovaquone. These application notes will focus on the use of Atovaquone as a research tool to investigate the function and inhibition of mitochondrial Complex III.
Data Presentation: Quantitative Analysis of Atovaquone Inhibition
The inhibitory activity of Atovaquone has been quantified across various cell lines and models. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating its potency.
| Cell Line/Model | Assay Type | Parameter Measured | IC50 Value | Reference |
| MCF7 (Breast Cancer) | Mammosphere Formation | Inhibition of Cancer Stem Cell (CSC) propagation | ~1 µM | [1][4] |
| MCF7 (Breast Cancer) | Cell Viability | Inhibition of bulk cancer cell viability | ~10 µM | [1] |
| REH (Leukemia) | Cell Viability | Anti-proliferative effect | 30 µM | [5] |
| Plasmodium berghei (Atovaquone-sensitive clones) | Dihydroorotate (DHO)-cytochrome c reductase activity | Inhibition of Complex III activity | 0.132-0.465 nM | [6] |
| Plasmodium berghei (Atovaquone-resistant clones with Y268C/N mutations) | Dihydroorotate (DHO)-cytochrome c reductase activity | Inhibition of Complex III activity | 1.5 up to 40 nM (approx. 100-fold increase) | [6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental procedure, the following diagrams are provided.
Caption: Mechanism of Atovaquone's inhibitory action on Complex III.
Caption: A typical experimental workflow using this compound/Atovaquone.
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This protocol is adapted from methodologies described for measuring mitochondrial respiration in cancer cell lines treated with Atovaquone[1][5].
Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, in response to this compound/Atovaquone treatment.
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine (final concentrations may vary depending on cell type, e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine)
-
This compound/Atovaquone stock solution (dissolved in a suitable solvent like DMSO)
-
Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
Procedure:
-
Cell Seeding:
-
Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow cells to adhere and grow overnight.
-
Include background correction wells (no cells).
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator.
-
-
Cell Treatment:
-
On the day of the assay, treat the cells with the desired concentrations of this compound/Atovaquone for the specified duration (e.g., 48 hours)[1].
-
-
Assay Preparation:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Incubate the plate in a 37°C non-CO2 incubator for 45-60 minutes to allow for temperature and pH equilibration.
-
-
Prepare Inhibitor Plate:
-
Prepare working solutions of the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentrations.
-
Load the inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) at baseline and after the sequential injection of the inhibitors.
-
-
Data Analysis:
-
Normalize the data to cell number or protein concentration.
-
Calculate the parameters of mitochondrial respiration:
-
Basal Respiration: (Last rate measurement before first injection) - (Non-Mitochondrial Respiration rate)
-
ATP Production: (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection)
-
Maximal Respiration: (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration rate)
-
Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)
-
-
Mitochondrial Isolation and Complex III Activity Assay
This protocol provides a general framework for isolating mitochondria and measuring Complex III activity. Specific details may need to be optimized for the cell type or tissue of interest.
Objective: To isolate functional mitochondria and measure the specific activity of Complex III, and to assess the inhibitory effect of this compound/Atovaquone.
Part A: Mitochondrial Isolation
Materials:
-
Isolation Buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA)
-
Dounce homogenizer
-
Centrifuge capable of reaching at least 14,000 x g at 4°C
-
Protein assay kit (e.g., Bradford or BCA)
Procedure:
-
Cell/Tissue Preparation:
-
Harvest cells or finely chop tissue on ice.
-
Wash with ice-cold isolation buffer.
-
-
Homogenization:
-
Resuspend the sample in ice-cold isolation buffer.
-
Homogenize using a Dounce homogenizer with a Teflon pestle until cells are sufficiently lysed (check under a microscope).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step.
-
-
Final Pellet and Quantification:
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer.
-
Determine the protein concentration using a protein assay.
-
Part B: Complex III Activity Assay (Cytochrome c Reductase Activity)
Materials:
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.3)
-
Reduced Cytochrome c (prepared by reducing with a reducing agent like DTT)
-
This compound/Atovaquone or a known Complex III inhibitor (e.g., Antimycin A) for control
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the assay buffer and reduced cytochrome c.
-
-
Sample Addition:
-
Add a known amount of isolated mitochondria to the cuvette. For inhibition studies, pre-incubate the mitochondria with this compound/Atovaquone for a specified time.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
-
Inhibitor Control:
-
Run a parallel reaction in the presence of a known Complex III inhibitor (e.g., Antimycin A) to confirm that the measured activity is specific to Complex III.
-
-
Calculation of Activity:
-
Calculate the specific activity of Complex III based on the rate of cytochrome c reduction and the amount of mitochondrial protein added. The activity is typically expressed as µmol of cytochrome c reduced per minute per mg of mitochondrial protein.
-
Synthesis and Characterization of this compound
The synthesis of Atovaquone derivatives, including those with ester functions at the 3-hydroxy group, has been described in the literature. A general approach involves the acylation of Atovaquone.
Synthesis: A common method for the synthesis of Atovaquone acetate (this compound) involves the reaction of Atovaquone with an acetylating agent. For example, Atovaquone can be reacted with acetic anhydride in the presence of a base, or with acetyl chloride. The reaction conditions, such as solvent and temperature, would need to be optimized for yield and purity.
Characterization: The successful synthesis and purity of this compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the presence of the acetyl group and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
For detailed synthetic procedures, it is recommended to consult specialized organic chemistry literature and patents related to Atovaquone derivatives.
Conclusion
This compound, as a prodrug of Atovaquone, is a valuable tool for researchers studying the mitochondrial electron transport chain. By delivering the active inhibitor, Atovaquone, to cells, it allows for the targeted inhibition of Complex III. The provided protocols for the Seahorse XF Mito Stress Test and mitochondrial Complex III activity assays offer robust methods to investigate the effects of this inhibition on cellular bioenergetics. The quantitative data presented highlights the potent and selective nature of Atovaquone's inhibitory action, making it an essential compound in the toolkit of mitochondrial researchers and drug development professionals.
References
- 1. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 4. Repurposing atovaquone: targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Testing Ac-Atovaquone Synergy with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Atovaquone, a hydroxynaphthoquinone, is an FDA-approved antiprotozoal agent that has garnered significant interest in oncology.[1][2] Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at complex III, leading to a reduction in tumor oxygen consumption.[3][4][5] This effect can alleviate tumor hypoxia, a key driver of resistance to conventional cancer therapies.[1][3][6] By reprogramming tumor cell metabolism, this compound has the potential to sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents, providing a strong rationale for investigating its use in combination therapies.[6][7]
These application notes provide a comprehensive guide to the methodologies for testing the synergistic potential of this compound with various chemotherapeutic agents in both in vitro and in vivo settings. The protocols detailed below are designed to enable researchers to rigorously assess drug interactions and quantify the degree of synergy.
Key Concepts in Drug Synergy
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[8][9] Quantifying synergy is crucial for the rational design of combination therapies. The most widely accepted method for this is the Chou-Talalay method , which is based on the median-effect principle.[8][10][11] This method provides a quantitative measure of synergy through the Combination Index (CI) .
The CI value defines the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Part 1: In Vitro Synergy Testing
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy testing of this compound and chemotherapeutic agents.
Protocol 1: Determination of IC50 Values for Single Agents
Objective: To determine the concentration of each drug that inhibits 50% of cell growth (IC50).
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent separately in culture medium.
-
Remove the overnight medium from the cells and add the drug dilutions. Include vehicle-only controls.
-
Incubate the plates for a period corresponding to 2-3 cell doubling times (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curves.
-
Calculate the IC50 values using non-linear regression analysis.
Protocol 2: Combination Synergy Assay
Objective: To assess the synergistic effect of this compound and a chemotherapeutic agent.
Procedure:
-
Based on the single-agent IC50 values, design a dose-response matrix. A common approach is to use a constant ratio of the two drugs, centered around their IC50 values (e.g., 1/4x, 1/2x, 1x, 2x, 4x IC50).
-
Seed cells in 96-well plates as described in Protocol 1.
-
Prepare dilutions of this compound, the chemotherapeutic agent, and their combinations at the predetermined ratios.
-
Treat the cells with single agents and the combinations. Include vehicle-only controls.
-
Incubate and assess cell viability as described in Protocol 1.
Data Presentation: In Vitro Synergy
The quantitative data should be summarized in tables for clear comparison.
Table 1: Single Agent IC50 Values
| Cell Line | This compound IC50 (µM) | Chemotherapeutic Agent IC50 (µM) |
| Cell Line A | [Insert Value] | [Insert Value] |
| Cell Line B | [Insert Value] | [Insert Value] |
| Cell Line C | [Insert Value] | [Insert Value] |
Table 2: Combination Index (CI) Values for this compound and Chemotherapeutic Agent
| Cell Line | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| Cell Line A | 0.50 | [Insert Value] | Synergy/Additive/Antagonism |
| 0.75 | [Insert Value] | Synergy/Additive/Antagonism | |
| 0.90 | [Insert Value] | Synergy/Additive/Antagonism | |
| Cell Line B | 0.50 | [Insert Value] | Synergy/Additive/Antagonism |
| 0.75 | [Insert Value] | Synergy/Additive/Antagonism | |
| 0.90 | [Insert Value] | Synergy/Additive/Antagonism |
Part 2: In Vivo Synergy Testing
In vivo studies are essential to validate the synergistic effects observed in vitro and to assess the therapeutic potential in a more complex biological system. Patient-derived xenografts (PDXs) or cell line-derived xenografts are commonly used models.[12][13]
Experimental Workflow for In Vivo Synergy Assessment
Caption: Workflow for in vivo synergy testing in xenograft models.
Protocol 3: In Vivo Synergy Study in Xenograft Models
Objective: To evaluate the synergistic antitumor efficacy of this compound and a chemotherapeutic agent in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Tumor cells or patient-derived tumor tissue
-
This compound (formulated for oral gavage)
-
Chemotherapeutic agent (formulated for appropriate administration route)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Implant tumor cells subcutaneously into the flanks of the mice.
-
Monitor tumor growth. When tumors reach a mean volume of 100-200 mm³, randomize the mice into four treatment groups (n=8-10 mice per group)[12]:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: this compound + Chemotherapeutic agent
-
-
Administer the treatments according to a predetermined schedule. This compound is typically administered via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the experiment until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blot).
Data Presentation: In Vivo Synergy
Table 3: Antitumor Efficacy in Xenograft Model
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | [Insert Value] | - | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Chemotherapeutic Agent | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] |
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Part 3: Mechanistic Insights into Synergy
The synergy between this compound and chemotherapeutic agents is often rooted in their complementary mechanisms of action. This compound's inhibition of mitochondrial complex III leads to reduced oxidative phosphorylation (OXPHOS) and activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway.[5] This can induce apoptosis and enhance the efficacy of chemotherapeutic drugs.[2][14]
Signaling Pathway of this compound-Induced Synergy
Caption: Proposed signaling pathway for this compound and chemotherapy synergy.
Conclusion
The methodologies outlined in these application notes provide a robust framework for evaluating the synergistic potential of this compound with chemotherapeutic agents. By employing rigorous in vitro and in vivo testing protocols and standardized data analysis methods such as the Chou-Talalay Combination Index, researchers can effectively identify and validate promising combination therapies for further preclinical and clinical development. The unique mechanism of this compound as a mitochondrial inhibitor presents a compelling opportunity to overcome chemoresistance and improve therapeutic outcomes in cancer treatment.[5]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evidence of synergism between atovaquone and chemotherapy by AMPK-dependent mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ox.ac.uk [ox.ac.uk]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer [mdpi.com]
- 14. Inhibition of Wnt Signaling by Atovaquone Inhibits Gastric Cancer and Enhances Chemotherapy Effectiveness Through Activation of Casein Kinase 1α - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Bioavailability of Ac-Atovaquone
Welcome to the technical support center for improving the in vivo bioavailability of Ac-Atovaquone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during pre-clinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its bioavailability important?
This compound is an acetylated prodrug of Atovaquone. Atovaquone is a potent antimicrobial agent with broad-spectrum activity against protozoan parasites.[1] However, its clinical efficacy is often limited by its poor aqueous solubility and consequently, low and variable oral bioavailability.[2][3] By converting Atovaquone to its prodrug form, this compound, and employing various formulation strategies, researchers aim to enhance its absorption in the gastrointestinal tract, leading to more consistent and effective therapeutic plasma concentrations.[2][4]
Q2: What are the primary strategies for improving the bioavailability of this compound?
The core strategies for enhancing the bioavailability of lipophilic compounds like Atovaquone and its prodrugs focus on increasing the drug's solubility and dissolution rate. Key approaches include:
-
Prodrug Approach: Synthesizing a more soluble version of the parent drug, such as this compound, which can then be metabolized to the active form in the body.[2][4]
-
Particle Size Reduction (Nanotechnology): Reducing the particle size to the nanometer range increases the surface area for dissolution. Techniques include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution. Common techniques include:
-
Lipid-Based Formulations: Dissolving or suspending the drug in lipidic excipients to facilitate absorption via the lymphatic pathway. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[13][14]
Q3: How significant is the food effect on Atovaquone's bioavailability?
The bioavailability of Atovaquone is significantly influenced by food. Administration with a high-fat meal can increase its absorption by two- to three-fold compared to the fasted state.[7][15] This is because dietary fats can enhance the solubilization of the lipophilic drug in the gastrointestinal tract.[16][17] Formulations that improve bioavailability aim to reduce this food effect, leading to more predictable drug absorption regardless of food intake.[14]
Q4: Are there any established in vivo models for testing the bioavailability of Atovaquone formulations?
Yes, rodent models, particularly rats and mice, are commonly used for in vivo pharmacokinetic and efficacy studies of Atovaquone formulations.[3][9][11] For efficacy studies against malaria, Plasmodium berghei-infected mice are a standard model.[11] For Pneumocystis pneumonia (PCP) research, an immunosuppressed mouse model infected with Pneumocystis murina is utilized.[9]
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of Atovaquone in in vivo studies.
-
Question: My in vivo study with an this compound formulation is showing highly variable and generally low plasma concentrations of the active drug. What could be the cause?
-
Answer:
-
Poor Formulation Stability: The formulation may not be stable in the gastrointestinal environment, leading to premature drug precipitation.
-
Troubleshooting: Characterize the physical and chemical stability of your formulation under simulated gastric and intestinal fluids. Consider incorporating stabilizers or protective coatings.
-
-
Inadequate Dissolution: The formulation may not be releasing the drug at a sufficient rate for absorption.
-
Troubleshooting: Perform in vitro dissolution studies under biorelevant conditions to assess drug release. If dissolution is slow, consider further particle size reduction or using a more effective solubilizing agent in your formulation.
-
-
Food Effect: If animals are not fed a consistent diet, especially regarding fat content, this can lead to high variability in absorption.
-
Troubleshooting: Standardize the feeding protocol for all animals in the study. If aiming to overcome the food effect, test the formulation in both fed and fasted states to assess its robustness.
-
-
Metabolic Instability of the Prodrug: The this compound prodrug might be prematurely metabolized or degraded before it can be absorbed.
-
Troubleshooting: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the rate of conversion of this compound to Atovaquone.
-
-
Issue 2: Difficulty in preparing a stable nanosuspension of this compound.
-
Question: I am trying to prepare a nanosuspension of this compound, but the particles are agglomerating over time. How can I improve the stability?
-
Answer:
-
Inadequate Stabilization: The choice and concentration of stabilizers (surfactants or polymers) are critical.
-
High Drug Loading: A very high concentration of the drug can increase the tendency for particle aggregation.
-
Troubleshooting: Evaluate the effect of drug loading on particle stability. It may be necessary to work at a lower drug concentration to achieve a stable nanosuspension.
-
-
Inefficient Homogenization: The energy input during homogenization may not be sufficient to produce uniformly sized nanoparticles.
-
Quantitative Data Summary
The following table summarizes the reported improvements in the oral bioavailability of Atovaquone using various formulation strategies compared to commercial products like Malarone® (tablets) and Mepron® (suspension).
| Formulation Strategy | Technology | Bioavailability Improvement (Fold Increase) | Animal Model | Reference |
| Nanoparticles | Electrospraying | 2.9-fold vs. Malarone®1.8-fold vs. Mepron® | Rats | [11][12][14] |
| Nanosuspension | Microprecipitation & High-Pressure Homogenization | 4.6-fold vs. Drug Suspension3.2-fold vs. Malarone® | Rats | [6] |
| Solid Dispersion | Hot-Melt Extrusion (HME) | 4.6-fold vs. Atovaquone3.2-fold vs. Malarone® | Rats | [3][10] |
| Encochleated Nanoparticles | Lipid-Crystal Formulation | Superior to commercial Atovaquone in decreasing Pneumocystis nuclei and asci | Mice | [9] |
Experimental Protocols
Protocol 1: Preparation of Atovaquone Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high shear homogenization method.[7][8]
-
Preparation of the Lipid Phase:
-
Melt a solid lipid (e.g., tripalmitin, trilaurin, or Compritol 888 ATO) at a temperature approximately 5-10°C above its melting point.
-
Dissolve Atovaquone (or this compound) in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) and a co-surfactant (e.g., Phospholipon 90H).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Immediately subject the pre-emulsion to high shear homogenization for a specified number of cycles to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering.
-
Determine the entrapment efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and the pellet.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general workflow for assessing the oral bioavailability of an this compound formulation.
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
Divide the animals into experimental groups (e.g., control group receiving a simple suspension, test group receiving the new formulation).
-
-
Dosing:
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
For studies investigating the food effect, one group can be fasted overnight while another is given a high-fat meal before dosing.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or retro-orbital plexus) into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Extract Atovaquone (the active metabolite) from the plasma samples using a suitable method (e.g., protein precipitation followed by liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of Atovaquone in the extracts using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
-
Determine the relative bioavailability of the test formulation compared to the control.
-
Visualizations
Caption: Workflow for developing and evaluating this compound formulations.
Caption: Key strategies for enhancing the bioavailability of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Atovaquone prodrug design, synthesis, and in-vitro kinetics study [wisdomlib.org]
- 3. Bioavailability enhancement of atovaquone using hot melt extrusion technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atovaquone prodrug: Significance and symbolism [wisdomlib.org]
- 5. Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the treatment of malaria. | Semantic Scholar [semanticscholar.org]
- 6. Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Lipid Nanoparticles of Atovaquone Based on 24 Full-Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Lipid Nanoparticles of Atovaquone Based on 2(4) Full-Factorial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Encochleated Formulation Improves Atovaquone Activity in a Murine Model of Pneumocystis Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Atovaquone oral bioavailability enhancement using electrospraying technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. academic.oup.com [academic.oup.com]
troubleshooting Ac-Atovaquone insolubility in aqueous solutions
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering solubility issues with Atovaquone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is Atovaquone so difficult to dissolve in aqueous solutions?
Atovaquone's poor aqueous solubility stems from its fundamental physicochemical properties. It is a highly lipophilic (fat-loving) and crystalline compound, meaning it preferentially dissolves in non-polar, organic solvents rather than water.[1][2] Its high melting point (216-219 °C) is also indicative of a stable crystal lattice that is difficult to break down with water molecules.[1][3][4][5]
The key properties contributing to its insolubility are summarized below.
Table 1: Physicochemical Properties of Atovaquone
| Property | Value | Significance for Solubility |
| Aqueous Solubility | Practically insoluble[1][6]; <0.2 µg/mL[7] | Extremely low capacity to dissolve in water or aqueous buffers. |
| LogP | ~5.8[1][8] | Indicates high lipophilicity and preference for non-aqueous environments. |
| Molecular Weight | 366.84 g/mol [4][9] | A moderately sized molecule. |
| pKa (Strongest Acidic) | ~5.53[8] | As a weak acid, its solubility is pH-dependent, but its high lipophilicity is the dominant factor. |
| Melting Point | 216-219 °C[1][3][5] | High value suggests strong intermolecular forces in its crystal structure, making it hard to dissolve. |
| Appearance | Yellow crystalline solid[3][5] | The crystalline nature contributes to its low dissolution rate. |
Q2: What are the recommended organic solvents for preparing a stock solution of Atovaquone?
To work with Atovaquone, a concentrated stock solution must first be prepared using an organic solvent. Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent.[3][10][11]
Table 2: Solubility of Atovaquone in Common Organic Solvents
| Solvent | Approximate Solubility | Recommendations |
| DMSO | >10 mg/mL[3]; up to 17 mg/mL[11] | Recommended. Prepare fresh. Can be warmed gently (37°C) or sonicated to aid dissolution.[11] |
| DMF | ~1 mg/mL[10] | A viable alternative to DMSO. |
| Ethanol | Slightly soluble[10] | Not ideal for high-concentration stock solutions. |
For a detailed method, see Protocol 1: Preparation of an Atovaquone Stock Solution in DMSO .
Q3: My experiment requires a very low concentration of organic solvent. How can I prepare an aqueous working solution?
Minimizing the final concentration of organic solvents is a common challenge. The best strategy depends on the required final concentration of Atovaquone and the tolerance of your experimental system to excipients. The following workflow can help you decide on the best approach.
-
Co-Solvent Dilution: This is the most straightforward method. A high-concentration stock in DMSO is diluted stepwise into the final aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) while vortexing to avoid immediate precipitation.[10]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules like Atovaquone, increasing their aqueous solubility.[7][12] This method can achieve higher aqueous concentrations without organic solvents. Beta-cyclodextrins (βCD) and their derivatives like Hydroxypropyl-β-cyclodextrin (HPβCD) are effective.[7][12][13]
Q4: I've prepared an aqueous dilution, but the compound is precipitating. What should I do?
Precipitation of Atovaquone from aqueous dilutions is a common issue, often due to:
-
Supersaturation: The final concentration of Atovaquone may be above its solubility limit in the final solvent mixture.
-
Improper Mixing: Adding the aqueous buffer too quickly to the organic stock can cause localized precipitation.
-
Storage: Aqueous dilutions of Atovaquone are not stable. It is recommended to prepare them fresh for each experiment and not to store them for more than one day.[10]
Troubleshooting Steps:
-
Reduce Final Concentration: Try working with a lower final concentration of Atovaquone.
-
Optimize Mixing: Add the DMSO stock dropwise into your final aqueous buffer while continuously vortexing or stirring vigorously.
-
Prepare Fresh Solutions: Always make your final aqueous dilutions immediately before use.
-
Consider a different method: If precipitation persists, your experimental conditions may require a more robust solubilization technique like cyclodextrin complexation (Protocol 3).
Q5: What are the stability considerations for Atovaquone solutions?
-
pH Stability: Atovaquone is more stable in acidic to neutral conditions and may degrade in alkaline environments.[14]
-
Aqueous Stability: As mentioned, aqueous dilutions are prone to precipitation and should be used immediately.[10] Stock solutions in pure, anhydrous DMSO are stable for several months when stored at -20°C.[11]
-
Heat Sensitivity: Atovaquone is listed as heat sensitive.[9] Avoid excessive heating when trying to dissolve the compound. A brief warming to 37°C is acceptable.[11]
-
Photostability: While specific data on light sensitivity in solution is limited, it is good practice to protect the yellow-colored compound from light by using amber vials or covering tubes with foil.
Detailed Experimental Protocols
Protocol 1: Preparation of an Atovaquone Stock Solution in DMSO
Materials:
-
Atovaquone powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the desired amount of Atovaquone powder in a suitable vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 2-3 minutes.
-
If powder is still visible, place the vial in a 37°C water bath for 10 minutes and vortex again.[11] Alternatively, use a bath sonicator for 5-10 minutes.
-
Ensure the solution is clear and free of any particulate matter before use.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to several months.[11]
Protocol 2: Preparation of an Aqueous Working Solution using the Co-solvent Dilution Method
Materials:
-
Atovaquone stock solution in DMSO (e.g., 10 mg/mL from Protocol 1)
-
Target aqueous buffer (e.g., PBS, cell culture media)
-
Sterile conical tube or beaker
-
Vortex mixer or magnetic stirrer
Procedure:
-
Place the final volume of the target aqueous buffer into a sterile tube or beaker.
-
Begin vortexing or stirring the aqueous buffer at a moderate-to-high speed.
-
While the buffer is being agitated, slowly add the required volume of the Atovaquone DMSO stock solution drop-by-drop into the buffer. For example, to make 10 mL of a 10 µg/mL solution from a 10 mg/mL stock, add 10 µL of the stock to 9.99 mL of buffer.
-
Continue vortexing for another 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. A slight haze may be acceptable depending on the application, but distinct particles indicate insolubility.
-
Use this final aqueous solution immediately. Do not store. [10]
Protocol 3: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HPβCD)
This protocol is based on the principle of forming a 1:2 molar ratio inclusion complex, which has been shown to be effective.[12]
Materials:
-
Atovaquone powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD) powder
-
Ethanol
-
Target aqueous buffer
-
Rotary evaporator (optional) or nitrogen stream
-
Magnetic stirrer
Procedure:
-
Calculate Molar Amounts:
-
Atovaquone (MW: 366.84 g/mol )
-
HPβCD (Avg. MW: ~1460 g/mol )
-
For a 1:2 molar ratio, you will need approximately 8 mg of HPβCD for every 1 mg of Atovaquone ( (1460 * 2) / 366.84 ≈ 8).
-
-
Dissolve Components:
-
Dissolve the calculated amount of Atovaquone and HPβCD in a minimal amount of ethanol in a round-bottom flask or glass vial.
-
Stir the mixture for 30-60 minutes at room temperature to facilitate complex formation.[15]
-
-
Remove Organic Solvent:
-
Evaporate the ethanol using a rotary evaporator or by gently blowing a stream of nitrogen gas over the solution until a thin film or solid powder is formed.
-
-
Reconstitute in Aqueous Buffer:
-
Add the desired volume of your target aqueous buffer to the dried complex.
-
Stir vigorously for 1-2 hours or until the complex is fully dissolved. Sonication can aid this process.
-
-
Sterilization (if required):
-
Filter the final solution through a 0.22 µm syringe filter. Note that some loss may occur if the complex is not fully formed or dissolved.
-
-
The resulting solution should have a significantly higher concentration of Atovaquone than achievable by simple dilution and should be more stable against precipitation.
References
- 1. Atovaquone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medicines.org.uk [medicines.org.uk]
- 3. chembk.com [chembk.com]
- 4. Atovaquone - Wikipedia [en.wikipedia.org]
- 5. Atovaquone CAS 95233-18-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Atovaquone [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. labproinc.com [labproinc.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. WO2009007996A2 - Cyclodextrin complexes of atovaquone - Google Patents [patents.google.com]
- 13. Cyclodextrin/poly(anhydride) nanoparticles as drug carriers for the oral delivery of atovaquone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. dadun.unav.edu [dadun.unav.edu]
Technical Support Center: Optimizing Atovaquone Concentration for Anti-Cancer Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atovaquone. Our goal is to help you overcome common challenges and optimize your experimental design for assessing the anti-cancer activity of this compound.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with Atovaquone.
Issue 1: Poor Solubility and Drug Precipitation in Culture Media
Question: I am observing precipitation of Atovaquone in my cell culture medium after dilution from a DMSO stock. How can I improve its solubility and prevent this?
Answer:
Atovaquone is known for its poor aqueous solubility. Here are several steps to troubleshoot and prevent precipitation:
-
Stock Concentration: Prepare a high-concentration stock solution of Atovaquone in 100% DMSO. A stock of 10-20 mM is typically manageable.
-
Working Solution Preparation:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in complete culture medium.
-
Pre-warming Medium: Warm the culture medium to 37°C before adding the Atovaquone stock solution.
-
Vortexing: Vortex the diluted solution gently and immediately after adding the drug to ensure it is well-dispersed.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in all experiments.[1]
-
Alternative Solubilizing Agents: For in vivo studies or if DMSO is not suitable, consider formulating Atovaquone with carriers like PVP, PEG 5000, or Poloxamer 188 to create solid dispersions, which can improve solubility and bioavailability.[2]
Issue 2: Inconsistent Anti-Cancer Effects Across Experiments
Question: I am seeing significant variability in the cytotoxic effects of Atovaquone on my cancer cell lines between experiments. What could be the cause of this inconsistency?
Answer:
Inconsistent results can stem from several factors. Consider the following troubleshooting steps:
-
Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value. Ensure you use a consistent cell number for each experiment. High cell density can lead to a higher apparent IC50.[3]
-
Treatment Duration: The cytotoxic effects of Atovaquone are time-dependent.[4] Standardize the incubation time with the drug across all experiments (e.g., 24, 48, or 72 hours).
-
Drug Stability: Atovaquone solutions should be freshly prepared for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Line Authenticity and Passage Number: Regularly authenticate your cell lines and use cells within a consistent and low passage number range to avoid phenotypic drift.
-
Hypoxic Conditions: Atovaquone's mechanism of action is linked to mitochondrial respiration and oxygen consumption.[5][6] Variations in oxygen levels within the incubator or between wells of a plate can affect its efficacy. Ensure consistent and appropriate gas exchange.
Issue 3: High Cytotoxicity in Control (Non-Cancerous) Cell Lines
Question: Atovaquone is showing significant toxicity to my non-cancerous control cell lines, making it difficult to assess its cancer-specific effects. How can I address this?
Answer:
While Atovaquone can exhibit some level of cytotoxicity in normal cells, optimizing the experimental conditions can help delineate a therapeutic window:
-
Concentration Range: Test a wider and lower range of Atovaquone concentrations. The effective concentration against cancer cells may be significantly lower than that which causes toxicity in normal cells.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify a time point where cancer cell viability is significantly reduced while normal cell viability is minimally affected.
-
Metabolic State of Cells: The metabolic activity of your cell lines can influence their sensitivity to Atovaquone. Ensure that both cancerous and non-cancerous cells are in a logarithmic growth phase during the experiment.
-
Combination Therapy: Consider combining lower, non-toxic concentrations of Atovaquone with other chemotherapeutic agents to enhance its anti-cancer efficacy without increasing toxicity to normal cells.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Atovaquone in cancer cells?
A1: Atovaquone primarily targets the mitochondrial electron transport chain, specifically inhibiting complex III.[8][9] This inhibition disrupts mitochondrial respiration, leading to a decrease in oxygen consumption and ATP production, and an increase in reactive oxygen species (ROS).[8][10] The resulting oxidative stress can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells.[9][10]
Q2: Which signaling pathways are affected by Atovaquone treatment in cancer cells?
A2: Atovaquone has been shown to modulate several key signaling pathways involved in cancer progression, including:
-
HER2/β-catenin signaling: In breast cancer, Atovaquone can suppress tumor growth by inhibiting this pathway.[4]
-
PDGFRβ/NF-κB signaling: In colorectal cancer, Atovaquone may inhibit metastasis by regulating this pathway.[11][12]
-
Wnt/β-catenin signaling: In gastric cancer, Atovaquone has been shown to inhibit this pathway.[7]
Q3: What are the typical effective concentrations (IC50 values) of Atovaquone in different cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of Atovaquone can vary depending on the cancer cell line and the duration of treatment. The following table summarizes some reported IC50 values.
| Cancer Type | Cell Line(s) | Treatment Duration | Reported IC50 Range |
| Breast Cancer | MCF-7, SKBR3, HCC1806, 4T1, CI66, T47D | 72 hours | 11–18 μM[4] |
| Patient-Derived Breast Cancer Cells | TX-BR-237, TX-BR-290 | 72 hours | 18–60 μM[4] |
| Gynecologic Cancers | OVCAR-3, SKOV-3, ECC-1 | Not Specified | ~10 μM[13] |
| Colon Cancer Stem Cells | EpCAM+CD44+ HCT-116 | 24 hours (hypoxia) | ~15 μM[6] |
| Canine Cancer Cell Lines | Payton, CTAC, CM-27, Denny | Not Specified | 10–20 μM[10] |
Q4: What is the recommended method for preparing Atovaquone for in vitro experiments?
A4: The recommended procedure is as follows:
-
Prepare a stock solution of Atovaquone in 100% DMSO (e.g., 10-20 mM).
-
Store the stock solution at -20°C in small aliquots to avoid multiple freeze-thaw cycles.
-
For experiments, thaw an aliquot and perform serial dilutions in pre-warmed (37°C) complete culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) and include a vehicle control in your experimental setup.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Atovaquone in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Atovaquone. Include wells with medium and vehicle (DMSO) only as controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Atovaquone for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: After treating cells with Atovaquone, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, PARP, HER2, β-catenin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for optimizing Atovaquone concentration.
Caption: Signaling pathways affected by Atovaquone in cancer cells.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. One moment, please... [pharmaresearchlibrary.org]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Wnt Signaling by Atovaquone Inhibits Gastric Cancer and Enhances Chemotherapy Effectiveness Through Activation of Casein Kinase 1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-malarial atovaquone exhibits anti-tumor effects by inducing DNA damage in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atovaquone exerts its anticancer effect by inhibiting Na+/K+-ATPase ion transport in canine cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atovaquone inhibits colorectal cancer metastasis by regulating PDGFRβ/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atovaquone inhibits colorectal cancer metastasis by regulating PDGFRβ/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Clinical Development of Atovaquone Prodrugs
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the clinical development of atovaquone prodrugs. Given that "Ac-Atovaquone" is not a widely documented specific entity, this document addresses challenges related to atovaquone prodrugs in general, including acetylated and other ester-based derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for developing atovaquone prodrugs?
The main goal is to overcome the poor physicochemical properties of the parent drug, atovaquone.[1][2] Atovaquone is highly lipophilic, which leads to very low water solubility (<0.2 µg/mL) and, consequently, low and variable oral bioavailability (<10% in a fasted state).[1][3][4] By creating a prodrug, researchers aim to improve aqueous solubility, enhance absorption, and ensure more consistent therapeutic plasma levels of atovaquone.[1][3][5]
Q2: Which functional group on atovaquone is typically modified to create a prodrug?
The hydroxyl group on the quinone ring of atovaquone is the most convenient and commonly targeted site for creating prodrugs, typically through an ester-based linkage.[6]
Q3: What types of chemical linkers are used to synthesize atovaquone prodrugs?
Various linkers have been explored to improve different properties. Common strategies include:
-
Dicarboxylic anhydrides: Succinic anhydride has been used to create a more hydrophilic prodrug to improve aqueous solubility.[1]
-
Aliphatic groups: Short-chain (e.g., acetic acid) and long-chain (e.g., heptanoic acid) aliphatic groups have been used to create ester prodrugs.[6][7] These modifications can be tailored to favor specific formulations like aqueous suspensions or oil solutions for injectable depots.[6][7]
Q4: How is the active atovaquone released from the prodrug in the body?
Atovaquone prodrugs are designed to be inactive compounds that undergo biotransformation in vivo to release the active drug.[1][3] This release is typically achieved through chemical or enzymatic cleavage of the linker bond, often by ubiquitous hydrolase or esterase enzymes found in the blood plasma and various tissues.[5][6] The rate of this hydrolysis can be dependent on pH.[1][3]
Troubleshooting Guides
Synthesis & Purification
Q1: My atovaquone prodrug synthesis is resulting in a low yield or poor purity. What are some common issues?
Low yield or purity can stem from several factors. Consider the following:
-
Base and Solvent Choice: The choice of base and solvent is critical. For esterification, methods include using sodium hydride (NaH) in THF or potassium carbonate (K2CO3) in acetonitrile.[1][8] Ensure reagents are anhydrous where required.
-
Reaction Conditions: Optimization of reaction time, temperature, and molar equivalents of reagents is crucial. Protect the reaction from light, as atovaquone can be light-sensitive.[6]
-
Purification Method: Atovaquone and its prodrugs are highly lipophilic. Purification often requires chromatographic techniques like column chromatography.[1][3] Recrystallization can also be an effective method for purification.[3] Ensure the chosen solvent system for chromatography provides adequate separation.
Q2: I'm struggling to purify my final atovaquone prodrug compound. What techniques are recommended?
Purification is essential to remove unreacted atovaquone and other impurities.[1]
-
Column Chromatography: This is a standard method for purifying atovaquone prodrugs.[1][3] Experiment with different solvent gradients (e.g., hexane/ethyl acetate) to achieve the best separation.
-
Extraction and Recrystallization: These techniques are often used as initial purification steps to remove major impurities before chromatography.[3]
-
Characterization: Confirm the identity and purity of your final compound using methods such as NMR, IR, and LC/MS.[3]
In Vitro & Formulation Challenges
Q1: My atovaquone prodrug shows very slow or no hydrolysis back to the parent drug in my in vitro assay. What could be wrong?
This indicates the prodrug is too stable under the tested conditions.
-
pH-Dependence: Prodrug hydrolysis is often pH-dependent.[1][3] If you are testing at neutral pH (e.g., 7.4), the prodrug may be designed to be stable in circulation but hydrolyze under more acidic or basic conditions, or in the presence of specific enzymes. Test hydrolysis across a range of pH values (e.g., 2.2, 5.5, 7.4) to understand its profile.[1][3]
-
Enzymatic vs. Chemical Hydrolysis: The prodrug may require enzymatic cleavage (e.g., by esterases) rather than simple chemical hydrolysis.[5] Your buffer-based assay may lack the necessary enzymes. Rerun the experiment using media containing relevant enzymes, such as human plasma or liver microsomes.[6]
-
Linker Choice: The chemical nature of the linker dictates stability.[6] Some ester linkages are inherently more stable and may not be suitable for oral prodrugs that need rapid conversion.
Q2: I am observing poor oral bioavailability in my animal models, even though the prodrug was designed to improve it. How can I troubleshoot this?
Low bioavailability is a primary challenge with atovaquone and its prodrugs.[1][3] A systematic approach is needed to identify the bottleneck.
-
Solubility vs. Permeability: While the prodrug may have improved aqueous solubility, it could have negatively impacted membrane permeability. Assess the prodrug's lipophilicity (LogP) to ensure it's in an optimal range for absorption.
-
Premature Hydrolysis: The prodrug might be hydrolyzing back to the poorly soluble atovaquone in the gastrointestinal tract before it can be absorbed.[5] This leads to the precipitation of the parent drug. Analyze the GI contents to check for precipitated atovaquone.
-
Formulation Issues: The formulation itself is critical. For poorly soluble compounds, strategies like particle size reduction (nanonization), solid dispersions, or lipid-based formulations (e.g., SEDDS) are often required to improve dissolution and absorption.[9][10][11] Simply suspending the prodrug in a simple vehicle may be insufficient.
-
Efflux Transporters: The prodrug could be a substrate for intestinal efflux transporters (like P-glycoprotein), which pump it back into the GI lumen, preventing absorption.
Q3: High concentrations of the intact prodrug are present in plasma, but the levels of active atovaquone are low. What does this mean?
This suggests that the prodrug is being absorbed but is too stable in vivo to convert efficiently to the active parent drug.[6] The rate of hydrolysis is too slow, which can limit therapeutic efficacy and introduce potential toxicity from the circulating prodrug itself.[6] The solution is to redesign the prodrug with a more labile linker that allows for faster cleavage in the bloodstream.[6]
Quantitative Data Summary
Table 1: In Vitro Hydrolysis Half-Life (t½) of Atovaquone Prodrugs
| Prodrug Linker | pH / Condition | Half-Life (t½) | Citation(s) |
| Succinate | 1N HCl | 11.4 hours | [1][5][12] |
| Succinate | pH 2.2 | 10.9 - 28.8 days | [1][3][5][12] |
| Succinate | pH 5.5 | 24 hours - 2.2 days | [1][3][5][12] |
| Succinate | pH 7.4 | 28.8 hours - 3.2 days | [1][3][5][12] |
Note: Variability in reported half-life values can result from differences in experimental conditions.
Table 2: Reported Bioavailability Enhancement for Atovaquone Formulations
| Formulation Strategy | Result | Citation(s) |
| Electrosprayed Nanoparticles | 2.9-fold improved bioavailability vs. Malarone® tablets in rats. | [13] |
| Hot Melt Extrusion (Solid Dispersion) | 3.2-fold higher bioavailability vs. Malarone® tablets. | [4][11][14] |
| Long-Acting Injectable (Ester Prodrugs) | Maintained plasma levels above MEC for >30 to >70 days in monkeys. | [6] |
Key Experimental Protocols
Protocol 1: General Synthesis of an Atovaquone Ester Prodrug (Method A)
This protocol is a generalized example based on published methods for synthesizing ester prodrugs of atovaquone.[6]
-
Dissolution: In a round-bottom flask protected from light, dissolve atovaquone (1.0 equivalent) in an appropriate solvent such as methylene chloride.
-
Base Addition: Add an aqueous solution of a base, such as 10% sodium hydroxide (NaOH), in excess (e.g., 30 equivalents).
-
Reaction: Stir the biphasic solution vigorously at room temperature for several hours (e.g., 4 hours) to facilitate the reaction.
-
Acylating Agent: Add the desired acylating agent (e.g., acetyl chloride or another acid chloride) to the reaction mixture.
-
Quenching & Extraction: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction. Separate the organic layer, and extract the aqueous layer with additional solvent.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo. Purify the resulting crude product using column chromatography to isolate the pure atovaquone prodrug.[1][3]
Protocol 2: In Vitro pH-Dependent Hydrolysis Assay
This protocol outlines a method to assess the chemical stability and hydrolysis rate of a prodrug at different pH values.[6]
-
Stock Solution: Prepare a concentrated stock solution of the atovaquone prodrug in an organic solvent (e.g., acetonitrile or DMSO).
-
Buffer Preparation: Prepare a series of aqueous buffers that mimic physiological conditions (e.g., pH 2.2 for the stomach, pH 5.5 and pH 7.4 for the intestine and blood, respectively).[3]
-
Incubation: Add a small aliquot of the prodrug stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to not interfere with the reaction.
-
Sampling: Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with stirring.[6] At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Analysis: Immediately analyze the samples by a validated HPLC method to quantify the remaining concentration of the prodrug and the appearance of the parent atovaquone.
-
Data Analysis: Plot the natural logarithm of the remaining prodrug concentration versus time. The slope of this line can be used to determine the first-order rate constant (k) and the half-life (t½ = 0.693/k) of hydrolysis at each pH.[3]
Visualizations
Caption: Troubleshooting workflow for low bioavailability of atovaquone prodrugs.
Caption: General hydrolysis pathway of an atovaquone ester prodrug.
References
- 1. Atovaquone prodrug design, synthesis, and in-vitro kinetics study [wisdomlib.org]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.alquds.edu [dspace.alquds.edu]
- 4. Bioavailability enhancement of atovaquone using hot melt extrusion technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.alquds.edu [dspace.alquds.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. Atovaquone oral bioavailability enhancement using electrospraying technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
minimizing off-target effects of Ac-Atovaquone in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-Atovaquone in cellular models. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound's primary on-target effect is the inhibition of the mitochondrial electron transport chain (ETC).[1][2][3] Specifically, it acts as a competitive inhibitor of ubiquinol at the cytochrome bc1 complex (Complex III).[1][2] This inhibition disrupts mitochondrial function, leading to a collapse of the mitochondrial membrane potential and a subsequent decrease in ATP and pyrimidine biosynthesis.[4][5][6]
Q2: What are the known off-target effects of this compound in cellular models?
The primary off-target effects of this compound reported in cellular models include:
-
Induction of Reactive Oxygen Species (ROS): Inhibition of the mitochondrial ETC can lead to an increase in the production of mitochondrial reactive oxygen species (mROS).[5][7][8] This can induce oxidative stress and affect downstream signaling pathways.
-
Inhibition of STAT3 Signaling: this compound has been shown to inhibit the STAT3 signaling pathway.[9][10] This is not a direct inhibition of STAT3 itself, but rather a rapid downregulation of the cell-surface expression of glycoprotein 130 (gp130), which is required for STAT3 activation by cytokines like IL-6.[9][10]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for data interpretation. Here are some strategies:
-
Dose-Response and Time-Course Studies: Conduct thorough dose-response and time-course experiments to determine the lowest effective concentration and the optimal treatment duration for your specific cell model and endpoint.[7]
-
Use of Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Positive and Negative Controls: Use known activators or inhibitors of your target pathway as positive and negative controls.
-
-
Rescue Experiments: To confirm that the observed phenotype is due to a specific off-target effect, perform rescue experiments. For example, to counteract ROS-induced effects, you can pre-treat cells with an antioxidant like N-acetyl cysteine (NAC).[8]
-
Target Validation: Use multiple approaches to validate that the observed effects are due to the intended on-target mechanism. This could include using cell lines with known resistance mutations or employing genetic knockdown/knockout of the target protein.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity/death not related to the expected on-target effect. | - Concentration of this compound is too high. - Excessive production of reactive oxygen species (ROS). - Off-target effects on cell survival pathways. | - Perform a dose-response curve to determine the IC50 value for your cell line and use concentrations at or below this value for mechanistic studies.[11] - Measure ROS levels (e.g., using DCFDA or MitoSOX) and co-treat with an antioxidant like N-acetyl cysteine (NAC) to see if it rescues the phenotype.[8] - Investigate key survival pathways (e.g., apoptosis, ferroptosis) that might be affected. |
| Variability in experimental results. | - Inconsistent this compound concentration due to poor solubility. - Cell passage number and confluency. - Inconsistent incubation times. | - this compound is highly lipophilic; ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Prepare fresh dilutions for each experiment. - Use cells within a consistent passage number range and seed at a consistent density to ensure uniform growth phases. - Adhere strictly to optimized incubation times for all experiments. |
| Observed phenotype is inconsistent with mitochondrial inhibition. | - The phenotype is driven by an off-target effect, such as STAT3 inhibition. - The cell line may have a compensatory metabolic pathway. | - Investigate the phosphorylation status of STAT3 and the expression of its target genes.[9] - Characterize the metabolic profile of your cells (e.g., using Seahorse XF Analyzer) to understand their reliance on oxidative phosphorylation versus glycolysis.[12][13] |
Quantitative Data Summary
Table 1: IC50 Values of Atovaquone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| EpCAM+CD44+ HCT-116 | Colon Cancer | ~15 | Hypoxic conditions, 24h treatment[11] |
| Retinoblastoma cells | Retinoblastoma | 10 | Not specified[11] |
| Renal cell carcinoma | Kidney Cancer | 10 | Not specified[11] |
| SKBR-3 | Breast Cancer | 282.30 ± 1.8 | Not specified[14] |
| GM07492-A (fibroblasts) | Normal Fibroblasts | 340.50 ± 1.4 | Not specified[14] |
Key Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTS Assay)
-
Objective: To determine the effect of this compound on cell proliferation and calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-20 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).[11]
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.
-
2. Colony Formation Assay
-
Objective: To assess the long-term effect of this compound on the reproductive integrity of cells.
-
Methodology:
-
Seed cells at a low density (e.g., 500-1000 cells/well) in a 6-well plate and allow them to attach.
-
Treat cells with this compound for a defined period (e.g., 24 hours).[7][8]
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) and calculate the surviving fraction.
-
3. Measurement of Mitochondrial Respiration (Seahorse XF Assay)
-
Objective: To measure the effect of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
-
Methodology:
-
Seed cells in a Seahorse XF96 cell culture microplate and allow them to attach overnight.[13]
-
Treat cells with this compound for the desired time.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.[13]
-
Load the sensor cartridge with modulators of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A).[13]
-
Perform the Seahorse XF Cell Mito Stress Test to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Normalize the data to cell number or protein content.[13]
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 6. Atovaquone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The anti-malarial drug atovaquone potentiates platinum-mediated cancer cell death by increasing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gene expression–based discovery of atovaquone as a STAT3 inhibitor and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene expression-based discovery of atovaquone as a STAT3 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Microbial Metabolism of Atovaquone and Cytotoxicity of the Produced Phase I Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of Ac-Atovaquone synthesis to improve yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ac-Atovaquone. Our goal is to facilitate the improvement of yield and purity through detailed experimental protocols and targeted advice.
This compound Synthesis Overview
This compound, the acetic acid ester of Atovaquone, is synthesized in a two-stage process. The first stage involves the synthesis of Atovaquone, which serves as the active pharmaceutical ingredient (API) and precursor. The second stage is the esterification of Atovaquone to yield the this compound prodrug. This guide will cover both stages, with a focus on common challenges and their solutions.
Stage 1: Atovaquone Synthesis
The synthesis of Atovaquone has evolved from earlier methods with low yields to more efficient and sustainable routes. A common modern approach involves the reaction of 2-chloro-1,4-naphthoquinone with 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid.
Stage 2: this compound (mCBE161) Synthesis
The acetylation of Atovaquone is a direct esterification reaction. A notable method involves the use of triethylamine (TEA) in methylene chloride to facilitate the reaction between Atovaquone and an acetylating agent.[1]
Troubleshooting Guides and FAQs
Stage 1: Atovaquone Synthesis
Question 1: Low Yield in the Radical Coupling Reaction
-
Issue: The initial radical coupling stage of 2-chloro-1,4-naphthoquinone and 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid often results in low yields.[2]
-
Troubleshooting:
-
Reagent Quality: Ensure the purity of starting materials. Impurities can interfere with the radical reaction.
-
Reaction Conditions: Optimize the reaction temperature and time. Over- or under-heating can lead to side product formation.
-
Alternative Routes: Consider newer synthetic routes that avoid this low-yielding step, such as those utilizing 1,4-isochromandione.[2] A single-pot synthesis based on the decarboxylative alkylation of an isomeric mixture of 4-chlorophenyl cyclohexane carboxylic acid with 1,4-naphthoquinone has been reported to significantly increase the overall yield.[3]
-
Question 2: Formation of Impurities and Side Products
-
Issue: The synthesis can be complicated by the formation of various impurities, affecting the purity of the final product.
-
Troubleshooting:
-
Impurity Identification: Characterize common impurities to understand their formation mechanism. One identified impurity is a pyridine derivative formed from the condensation of 1,4-isochromandione with an unsaturated ketone intermediate and ammonia.[2]
-
Control of Reaction Conditions: Adjusting reaction parameters such as temperature, pH, and reaction time can minimize the formation of specific impurities. For instance, ensuring the removal of water is crucial in later stages to prevent the formation of hydrolysis byproducts that do not convert to Atovaquone.[2]
-
Purification: Employ robust purification techniques such as recrystallization or chromatography to remove persistent impurities.
-
Question 3: Cis/Trans Isomer Separation
-
Issue: The synthesis can produce a mixture of cis and trans isomers of Atovaquone, with the trans isomer being the desired product.
-
Troubleshooting:
-
Isomerization: Methods have been developed to convert the undesired cis-isomer to the therapeutically active trans-isomer.
-
Purification: Utilize selective crystallization or chromatographic techniques to separate the trans-isomer from the cis-isomer.
-
Stage 2: this compound Synthesis
Question 4: Incomplete Acetylation of Atovaquone
-
Issue: The esterification reaction to form this compound may not go to completion, resulting in a mixture of the starting material and the desired product.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure the correct molar ratio of Atovaquone to the acetylating agent and base (e.g., triethylamine). An excess of the acetylating agent may be required.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC and adjust the reaction time and temperature accordingly. The reaction may require cooling to 0°C initially.[1]
-
Catalyst: While TEA is a common base, other catalysts or activating agents could be explored to drive the reaction to completion.
-
Question 5: Purity of this compound
-
Issue: The final this compound product may be contaminated with unreacted Atovaquone, excess acetylating agent, or byproducts from side reactions.
-
Troubleshooting:
-
Work-up Procedure: A thorough aqueous work-up is essential to remove water-soluble impurities.
-
Purification: Recrystallization or column chromatography are effective methods for purifying the final product. The choice of solvent for recrystallization is critical for obtaining high purity crystals.
-
Characterization: Use analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm the purity and identity of the synthesized this compound.
-
Quantitative Data Summary
| Synthesis Stage | Key Reactants | Reported Yield | Purity | Reference |
| Atovaquone | 2-chloro-1,4-naphthoquinone, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | Low (older routes) | Variable | [2] |
| Atovaquone | 1,4-isochromandione, 4-(4-chlorophenyl)cyclohexanecarbaldehyde | 81% (for an intermediate step) | 99.6% (HPLC) | [2] |
| Atovaquone | 4-chlorophenyl cyclohexane carboxylic acid, 1,4-naphthoquinone (single-pot) | 42% (overall) | High | [3] |
| This compound | Atovaquone, Acetylating Agent | High (described as high-yield) | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of Atovaquone via Isochromandione Route (Exemplified Intermediate Step)
This protocol is for the synthesis of an intermediate, (3Z)-3-{[trans-4-(4-Chlorophenyl)cyclohexyl]methylidene}-1H-2-benzopyran-1,4(3H)-dione, a key precursor in a high-yield Atovaquone synthesis.[2]
-
Reaction Setup: In a suitable reaction vessel, add 1,4-Isochromandione (32.6 kg).
-
Solvent and Reagent Addition: Add ethyl acetate (30 L) followed by acetic acid (150 L) and isobutylamine (56.5 L).
-
Reaction Conditions: Heat the mixture to 38°C and stir at this temperature until the reaction is complete (monitor by a suitable analytical method like HPLC).
-
Cooling and Filtration: Cool the reaction mixture to 20°C. Collect the product by filtration.
-
Washing and Drying: Wash the collected solid with isopropanol (2 x 125 L) and dry under vacuum at 70°C.
-
Expected Outcome: A white solid with a theoretical yield of 81% and a purity of 99.6% by HPLC.
Protocol 2: Synthesis of this compound (mCBE161)
This protocol is based on the described method for synthesizing the acetic acid ester of Atovaquone.[1]
-
Reaction Setup: In a 1,000 mL round-bottom flask protected from light, dissolve Atovaquone (15 g, 41 mmol, 1.0 equiv.) in methylene chloride (585 mL).
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Reagent Addition: To the cooled solution, add triethylamine (TEA) (8.7 mL, 62.3 mmol, 1.5 equiv.). Following the addition of TEA, add the acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise while maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution) to neutralize any excess acid. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.
Visualizations
Atovaquone Synthesis Workflow
Caption: A simplified workflow for a common Atovaquone synthesis route.
This compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound from Atovaquone.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yield in synthesis.
References
addressing Ac-Atovaquone degradation in long-term storage
Welcome to the technical support center for Ac-Atovaquone. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the long-term storage and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Atovaquone?
A1: this compound is an acetylated prodrug of Atovaquone. A prodrug is an inactive or less active form of a drug that is converted into the active pharmacological agent within the body. This modification is often done to improve physicochemical properties such as solubility and bioavailability, which are known challenges with the parent drug, Atovaquone.[1][2] Atovaquone itself is a hydroxynaphthoquinone antiprotozoal agent used in the treatment of malaria and other infections.[3][4]
Q2: What are the primary factors that can cause this compound degradation during long-term storage?
A2: The primary factors that can lead to the degradation of this compound are exposure to alkaline pH, elevated temperatures, light, and oxidizing conditions.[3][5][6] As a prodrug, this compound is susceptible to hydrolysis, which cleaves the acetyl group to release the active Atovaquone. This hydrolysis can be accelerated by pH and temperature.[7] Furthermore, the core naphthoquinone structure of the parent molecule is susceptible to oxidative and photolytic breakdown.[3]
Q3: What are the recommended storage conditions for this compound?
A3: Based on stability data for Atovaquone formulations, this compound should be stored in tightly sealed, light-resistant containers at controlled room temperature, typically between 15°C and 30°C.[8] It is crucial to protect the compound from moisture and high humidity to prevent hydrolysis. Freezing should be avoided, especially for liquid suspensions.[8]
Q4: How can I visually identify potential degradation in my this compound sample?
A4: Visual signs of degradation can include a change in color, clumping of the powder (indicating moisture uptake), or the appearance of new particulate matter in solutions. While visual inspection is a useful first step, it is not a definitive measure of purity. Any suspected degradation should be confirmed using analytical techniques.
Q5: What are the expected degradation products of this compound?
A5: The most common degradation product from the hydrolysis of the prodrug is the parent compound, Atovaquone.[7] Under forced degradation conditions, such as exposure to strong acids, bases, oxidizers, or light, other degradation products can form through oxidative cleavage and photolytic breakdown of the naphthoquinone ring.[3][6][9]
Troubleshooting Guides
Issue: My experiments show reduced compound efficacy or inconsistent results over time.
-
Question: My assays using an older stock of this compound are yielding lower potency and variable results compared to a fresh batch. Could this be a degradation issue?
-
Answer: Yes, reduced potency is a strong indicator of compound degradation. The conversion of the this compound prodrug to the parent Atovaquone, or its further degradation, can alter the concentration and properties of the active compound in your experiments. Follow this workflow to troubleshoot the issue:
Caption: Workflow for troubleshooting suspected compound degradation.
Issue: The physical appearance of the solid compound has changed.
-
Question: My solid this compound powder, which was once fine and off-white, has become clumpy and slightly yellowed. What does this mean?
-
Answer: A change in color and texture strongly suggests chemical degradation or moisture absorption. Yellowing may indicate photolytic or oxidative degradation. Clumping is often a sign of hydration or hygroscopicity, which can accelerate hydrolysis. It is highly recommended to perform an analytical purity check (e.g., via HPLC) before using this batch. If confirmed to be degraded, the stock should be discarded.
Experimental Protocols & Data
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a general method for assessing the purity of this compound and detecting the presence of Atovaquone and other degradation products.[6][10]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Thermo Hypersil BDS C18 (250mm x 4.6mm, 5µm) or equivalent.[6][10]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 10 mM ammonium formate at pH 3.5) and acetonitrile. A common ratio is 20:80 (Buffer:Acetonitrile).[6][10]
-
Injection Volume: 20 µl.[6]
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/ml in a suitable solvent like methanol or acetonitrile.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 20-50 µg/ml).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and record the chromatogram. The retention time for this compound should be distinct from that of Atovaquone (which is expected to be more polar and elute earlier). The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and confirming that the analytical method is "stability-indicating." The following conditions are based on ICH guidelines.[9]
-
Acid Hydrolysis: Add 1 ml of 1N HCl to 1 ml of the compound stock solution. Reflux at 60°C for 30-60 minutes. Neutralize the solution before injection.
-
Base Hydrolysis: Add 1 ml of 1N NaOH to 1 ml of the compound stock solution. Reflux at 60°C for 30-60 minutes. Neutralize the solution before injection.
-
Oxidative Degradation: Add 1 ml of 3% hydrogen peroxide (H₂O₂) to 1 ml of the compound stock solution. Keep at room temperature for 1-2 hours.
-
Thermal Degradation: Store the solid compound in an oven at a controlled high temperature (e.g., 60-80°C) for 24-48 hours.
-
Photolytic Degradation: Expose the solid compound to direct UV light (e.g., 254 nm) or a combination of UV/Visible light for an extended period (e.g., 24 hours).
Data Summary: Expected Degradation under Stress Conditions
The table below summarizes the expected stability profile of the Atovaquone core structure under various stress conditions, which can be extrapolated to its acetylated prodrug.
| Stress Condition | Reagent/Parameters | Expected Outcome on Atovaquone Core | Reference |
| Acidic | 1N HCl, 60°C | Slight to moderate degradation | [6][9] |
| Alkaline | 1N NaOH, 60°C | Significant degradation | [5][9] |
| Oxidative | 3% H₂O₂, RT | Significant degradation | [6][9] |
| Thermal | 60-80°C (solid) | Slight to moderate degradation | |
| Photolytic | UV/Vis light | Potential for degradation | [3] |
Visualized Pathways and Workflows
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Atovaquone prodrug design, synthesis, and in-vitro kinetics study [wisdomlib.org]
- 2. medjpps.com [medjpps.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Atovaquone - Wikipedia [en.wikipedia.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Novel Anti-malarial Atovaquone P rodrug: Synthesis,Characterization and in vitro Kinetics Study [dspace.alquds.edu]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. wisdomlib.org [wisdomlib.org]
- 10. ijarsct.co.in [ijarsct.co.in]
how to prevent Ac-Atovaquone precipitation in cell culture media
Welcome to the technical support center for Ac-Atovaquone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges associated with the use of this compound in cell culture experiments. Given that the common name for this compound is Atovaquone, and it is known for its poor aqueous solubility, this guide will refer to it as Atovaquone. Its inherent lipophilicity is a primary cause of precipitation in aqueous environments like cell culture media, which can critically impact experimental validity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why does my Atovaquone precipitate immediately after I add it to my cell culture media?
A1: This is typically due to a phenomenon called "solvent shift" precipitation. Atovaquone is highly lipophilic (hates water) and is poorly soluble in aqueous solutions like cell culture media[1][2]. To work with it, researchers first dissolve it in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO), where it is soluble[3]. When this concentrated organic stock solution is rapidly diluted into the aqueous culture medium, the Atovaquone molecules are forced out of the solution as the solvent environment shifts from organic to aqueous, causing them to aggregate and form a visible precipitate[4].
Q2: What is the best practice for preparing and storing an Atovaquone stock solution?
A2: To ensure Atovaquone remains dissolved and stable, a proper stock solution is critical.
-
Solvent Choice: Use high-quality, anhydrous (water-free) DMSO or Dimethylformamide (DMF)[3]. Moisture-absorbing DMSO can reduce the solubility of Atovaquone[5].
-
Concentration: A common stock concentration is 1 mg/mL in DMSO or DMF[3]. However, some suppliers indicate solubility in DMSO can be much higher, exceeding 11 mg/mL[5][6]. It is advisable to start with a lower, fully dissolved concentration (e.g., 1-10 mg/mL) for consistency.
-
Preparation: Warm the tube to 37°C or briefly sonicate to aid dissolution[6][7]. Ensure the solution is completely clear before use.
-
Storage: Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and cause the compound to fall out of solution.
Q3: The precipitate in my culture appears hours or even a day after treating the cells. What is causing this delayed effect?
A3: Delayed precipitation can occur for several reasons. Even if the initial dilution is successful, the compound may exist in a supersaturated, thermodynamically unstable state. Over time, factors such as slight temperature fluctuations (e.g., removing the plate from the incubator), interactions with media components (salts, proteins in serum), or changes in pH can trigger the nucleation and growth of crystals, leading to visible precipitation[4].
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The cytotoxicity of DMSO is cell-line dependent. However, a general rule is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v)[8]. Many cell lines can tolerate up to 1%, but this should be validated for your specific model, as higher concentrations can inhibit cell growth and affect experimental outcomes[9][10]. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Are there alternative methods to improve the solubility of Atovaquone in my experiments?
A5: Yes, for challenging experimental setups requiring higher concentrations, solubility enhancers can be employed. One common laboratory method is the use of cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD)[11]. These molecules have a hydrophobic interior that can encapsulate lipophilic drugs like Atovaquone, while their hydrophilic exterior keeps the entire complex soluble in aqueous media[12]. This involves co-dissolving Atovaquone and HPβCD before final dilution.
Troubleshooting Guide: Atovaquone Precipitation
This guide provides a systematic approach to diagnosing and solving precipitation issues in your cell culture experiments.
Caption: A troubleshooting flowchart for diagnosing and resolving Atovaquone precipitation.
Data Presentation
Table 1: Solubility of Atovaquone in Common Laboratory Solvents
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water | Insoluble / Sparingly soluble (<0.2 µg/mL) | [1][2][3] |
| DMSO | ~1 mg/mL to >17 mg/mL | [3][5][6] |
| DMF | ~1 mg/mL | [3] |
| Ethanol | Slightly soluble / Insoluble |[3][5] |
Table 2: General Cytotoxicity Limits for Solvents in Cell Culture
| Solvent | Recommended Max. Final Concentration (v/v) | Notes | Reference(s) |
|---|---|---|---|
| DMSO | ≤ 0.5% | Cell line dependent; always use a vehicle control. | [8][10] |
| Ethanol | ≤ 0.5% | Can have biological effects; use a vehicle control. | [8][13] |
| DMF | ≤ 0.1% | Generally more toxic than DMSO or ethanol. |[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Atovaquone Stock Solution in DMSO
-
Materials: Atovaquone powder (FW: 366.8 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To make a 10 mM solution, you need 3.668 mg of Atovaquone per 1 mL of DMSO.
-
Procedure: a. Weigh out 3.67 mg of Atovaquone powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO. c. Vortex thoroughly for 1-2 minutes. d. If not fully dissolved, warm the tube in a 37°C water bath for 5-10 minutes and vortex again. A brief sonication can also be used. e. Once the solution is completely clear with no visible particles, it is ready. f. Aliquot into smaller, single-use volumes (e.g., 20 µL) and store at -20°C.
Protocol 2: Standard Method for Diluting Atovaquone into Cell Culture Media
This protocol minimizes the "solvent shift" effect.
Caption: Workflow comparing correct and incorrect methods for diluting Atovaquone stock.
-
Pre-warm Media: Place the required volume of cell culture medium (containing serum, if applicable) in a 37°C water bath or incubator until it reaches temperature.
-
Calculate Volumes: Determine the volume of Atovaquone stock needed to reach your desired final concentration. Ensure the final DMSO concentration will be ≤ 0.5%.
-
Dilution: a. While gently swirling the tube/flask of pre-warmed media, add the Atovaquone stock solution drop-by-drop directly into the media. b. Do not pipette the stock onto the side of the vessel. c. Continue to gently mix for a few seconds after addition.
-
Application: Immediately add the final working solution to your cells.
References
- 1. A Repurposed Drug for Brain Cancer: Enhanced Atovaquone Amorphous Solid Dispersion by Combining a Spontaneously Emulsifying Component with a Polymer Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. apexbt.com [apexbt.com]
- 8. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Ac-Atovaquone treatment duration for maximal therapeutic effect
Ac-Atovaquone Technical Support Center
Disclaimer: this compound is presumed to be a derivative of Atovaquone. The following information is based on the established properties and mechanisms of Atovaquone and should be adapted as necessary for your specific research context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like its parent compound Atovaquone, is believed to act as a competitive inhibitor of the mitochondrial electron transport chain. It specifically targets the cytochrome bc1 complex (Complex III), binding to the ubiquinone binding site.[1][2] This inhibition disrupts the mitochondrial membrane potential and blocks essential downstream processes, including pyrimidine and ATP synthesis, which are vital for cellular replication and survival.[3][4][5]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Based on Atovaquone, this compound is expected to be a highly lipophilic compound with poor aqueous solubility.[6][7] It is more soluble in organic solvents like DMSO and DMF.[8][9] For experimental use, stock solutions are typically prepared in these solvents and then diluted into aqueous buffers or media.[8] The stability of the compound can be pH-dependent, with greater stability in acidic to neutral conditions.[6]
Q3: How does drug resistance to this compound typically develop?
A3: Resistance to Atovaquone can develop rapidly when used as a monotherapy.[10][11] The most common mechanism of resistance involves point mutations in the cytochrome b gene (cytb), which is part of the cytochrome bc1 complex.[12][13] A frequently cited mutation is at position Y268 (e.g., Y268S or Y268C), which reduces the binding affinity of the drug to its target.[12][14]
Q4: Are there known synergistic drug combinations with this compound?
A4: Atovaquone exhibits strong synergy with proguanil.[2] Proguanil enhances Atovaquone's ability to collapse the mitochondrial membrane potential.[15] While the exact mechanism of this synergy is not fully elucidated, it significantly reduces the likelihood of developing resistance compared to Atovaquone monotherapy.[2][11] Researchers may consider exploring similar combinations for this compound.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Aqueous Media
-
Q: I'm observing precipitation of this compound when I add it to my cell culture medium. How can I resolve this?
-
A: This is a common issue due to the compound's high lipophilicity.[6] First, ensure your stock solution is fully dissolved in a suitable organic solvent like DMSO or DMF at a high concentration.[8] When diluting into your final aqueous medium, do so dropwise while vortexing or stirring to facilitate dispersion. Avoid preparing large volumes of diluted solution long in advance, as it may not remain stable.[8] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the buffer of choice.[8] Administering the compound with a fatty meal or a milky drink can increase its absorption in vivo.[16]
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Q: My results vary significantly between experiments, even with the same this compound concentration. What could be the cause?
-
A: Inconsistency can stem from several factors:
-
Drug Stability: Ensure your stock solution is stored correctly (e.g., at -20°C) and is not subjected to frequent freeze-thaw cycles.[8] Prepare fresh dilutions for each experiment from the stock.
-
Cell Density: The initial cell seeding density can impact the effective drug concentration per cell. Standardize your cell seeding protocols.
-
Treatment Duration: The effects of mitochondrial inhibitors can be slow.[1] Ensure your treatment duration is sufficient to observe a therapeutic effect and is kept consistent across all experiments.
-
Assay Timing: The timing of your viability or functional assay post-treatment is critical. Define and adhere to a strict timeline.
-
-
Issue 3: Apparent Lack of Efficacy or Cellular Resistance
-
Q: this compound does not seem to inhibit my cells, even at high concentrations. What should I investigate?
-
A: If you observe a lack of effect, consider the following:
-
Drug Concentration: Verify the concentration and purity of your this compound stock.
-
Cell Line Specifics: Some cell lines may be inherently less sensitive. This could be due to differences in mitochondrial dependence or drug efflux pump expression.
-
Acquired Resistance: If you are culturing cells with the drug over a prolonged period, you may have inadvertently selected for a resistant population.[12] Consider sequencing the cytochrome b gene of your cells to check for mutations known to confer resistance.[12][14]
-
Duration of Treatment: As Atovaquone's cytotoxic effects can be slow, a longer treatment duration may be necessary to observe an effect.[1]
-
-
Data Presentation
Table 1: Summary of Atovaquone IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay/Duration |
|---|---|---|---|
| MCF-7 | Breast Cancer | ~10 | Sulforhodamine B assay |
| MCF-7 CSCs | Breast Cancer Stem Cells | ~1 | Mammosphere assay |
| HCT-116 (EpCAM+CD44+) | Colon Cancer Stem Cells | ~15 | MTS assay (Hypoxia) |
Data compiled from a study on the anti-cancer effects of Atovaquone.[17]
Table 2: Example Treatment Durations for Atovaquone in Clinical and Pre-clinical Settings
| Application | Condition | Recommended Duration | Notes |
|---|---|---|---|
| Treatment | Mild-to-Moderate PCP | 21 days | 750 mg twice daily with food.[18][19] |
| Prophylaxis | PCP | Ongoing | 1500 mg once daily with food.[20] |
| Treatment | Malaria (with Proguanil) | 3 days | Dose depends on body weight.[21] |
| Treatment | Toxoplasmosis | At least 6 weeks | 1.5 g twice daily, often with other agents.[22] |
| In vivo (avian) | Avian Malaria | 3 consecutive days, repeated after 7 days | 10/4 mg/kg Atovaquone/Proguanil.[23] |
Experimental Protocols
Protocol: Determining IC50 of this compound using a Cell Viability Assay (e.g., MTT or MTS)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from low (e.g., 0.1 µM) to high (e.g., 100 µM). Include a vehicle control (DMSO only) at the highest concentration used.
-
Carefully remove the medium from the 96-well plate and replace it with the medium containing the different drug concentrations (in triplicate for each concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration should be determined empirically, as the effect of mitochondrial inhibitors can be time-dependent.[24]
-
-
Viability Assessment (MTS Assay Example):
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the log of the drug concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[24]
-
Mandatory Visualization
Caption: Mechanism of this compound Action.
Caption: General Experimental Workflow for IC50 Determination.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone - Wikipedia [en.wikipedia.org]
- 3. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Atovaquone resistance in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [researchdiscovery.drexel.edu]
- 12. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods | PLOS One [journals.plos.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Understanding the mechanism of atovaquone drug resistance in Plasmodium falciparum cytochrome b mutation Y268S using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. droracle.ai [droracle.ai]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. reference.medscape.com [reference.medscape.com]
- 22. drugs.com [drugs.com]
- 23. A Safe and Effective Atovaquone-Proguanil Therapeutic Protocol for the Treatment of Avian Malaria by Plasmodium relictum in Snowy Owl (Bubo scandiacus) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ac-Atovaquone Versus Atovaquone: An In Vivo Efficacy Comparison for Long-Acting Malaria Chemoprotection
For Researchers, Scientists, and Drug Development Professionals
Atovaquone is a potent antimalarial agent, but its low aqueous solubility and variable oral bioavailability present challenges for its clinical use, particularly in prophylactic settings. To address these limitations, prodrug strategies are being explored to enhance its pharmacokinetic profile. This guide provides an objective comparison of the in vivo efficacy of Ac-Atovaquone (acetyl-atovaquone, also referred to as mCBE161), an acetic acid ester prodrug of atovaquone, with the parent drug, atovaquone. The data presented is based on preclinical studies aimed at developing a long-acting injectable formulation for malaria chemoprotection.[1][2][3]
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound (mCBE161) compared to atovaquone following a single intramuscular (IM) injection in cynomolgus monkeys. These parameters are crucial for evaluating the potential of this compound as a long-acting prophylactic agent.
| Parameter | Atovaquone (Aqueous Suspension) | This compound (mCBE161, Aqueous Suspension) | Animal Model |
| Dose | ~18 mg/kg atovaquone equivalent | 20 mg/kg (~18 mg/kg atovaquone equivalent) | Cynomolgus Monkeys |
| Cmax | 35,532 nM | 11,149 nM | Cynomolgus Monkeys |
| Time Above MEC (>272 nM) | Not explicitly stated, but lower than mCBE161 | >30 days | Cynomolgus Monkeys |
| Time Above MEC (>272 nM) | Not explicitly stated, but lower than mCBE161 | ~69 days (in rats) | Rats |
Cmax: Maximum plasma concentration MEC: Minimum Efficacious Concentration
Experimental Protocols
The in vivo efficacy of this compound was evaluated through pharmacokinetic (PK) studies in animal models. The detailed methodologies for these key experiments are outlined below.
Pharmacokinetic Study in Cynomolgus Monkeys
-
Objective: To determine the plasma concentration-time profile of atovaquone following a single intramuscular injection of this compound (mCBE161) compared to atovaquone.
-
Animal Model: Cynomolgus monkeys.
-
Drug Administration:
-
A single intramuscular (IM) injection was administered.
-
The this compound (mCBE161) group received a 20 mg/kg dose, which is equivalent to approximately 18 mg/kg of atovaquone.[1]
-
The atovaquone group received an aqueous suspension of atovaquone.
-
-
Formulation:
-
Sampling and Analysis:
Pharmacokinetic Study in Rats
-
Objective: To assess the long-term plasma exposure of atovaquone following a single intramuscular injection of this compound (mCBE161) and other atovaquone prodrugs.
-
Animal Model: Rats.
-
Drug Administration:
-
A single intramuscular (IM) injection was administered.
-
The study included groups receiving an aqueous suspension of atovaquone and an aqueous suspension of mCBE161.[1]
-
-
Data Analysis:
-
The mean plasma concentration of atovaquone was plotted over time to evaluate the duration of exposure above the MEC.[1]
-
Visualizations
Experimental Workflow for In Vivo Efficacy Comparison
Caption: Workflow for comparing the in vivo efficacy of this compound and atovaquone.
Discussion of Signaling Pathways and Logical Relationships
The conversion of this compound to atovaquone is a critical step for its in vivo activity. This relationship can be visualized as a simple pathway.
Caption: Conversion of this compound to its active form, atovaquone.
Conclusion
The in vivo data demonstrates that this compound (mCBE161), as a prodrug of atovaquone, offers a significant advantage in providing sustained plasma concentrations of the active drug.[1][2][3] Following a single intramuscular injection, this compound maintained atovaquone levels above the minimal efficacious concentration for over 30 days in cynomolgus monkeys and for approximately 69 days in rats.[1] Notably, the peak plasma concentration (Cmax) of atovaquone was considerably lower for the this compound formulation compared to the aqueous suspension of atovaquone, suggesting a reduced initial burst release.[1] These findings highlight the potential of this compound as a long-acting injectable prophylactic for malaria, offering the prospect of less frequent dosing and improved patient compliance. Further clinical development of this prodrug is warranted to translate these promising preclinical results into human applications.
References
Validating the Anti-Cancer Efficacy of Atovaquone and its Derivatives in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Atovaquone: A Multi-Faceted Anti-Cancer Agent
Atovaquone, an anti-protozoal medication, has demonstrated significant anti-cancer properties in a range of preclinical xenograft models. Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain, leading to a reduction in tumor oxygen consumption, induction of apoptosis, and inhibition of key signaling pathways involved in cancer progression.[1][2][3][4]
Comparative Efficacy of Atovaquone in Xenograft Models
The following table summarizes the quantitative data from various studies on the anti-cancer effects of Atovaquone in different xenograft models.
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Key Findings |
| Breast Cancer | 4T1 and CI66 orthotopic | Oral administration | 60% (4T1) and 70% (CI66) | Suppressed primary and paclitaxel-resistant tumor growth by inhibiting HER2/β-catenin signaling.[1] |
| Gynecologic Cancers | Patient-derived ovarian cancer stem-like cell spheroids in NSG mice | Not specified | Significant reduction in tumor growth | Inhibited proliferation of cancer stem cells and spheroids.[2][5] |
| Non-Small Cell Lung Cancer (NSCLC) | NSCLC xenografts | Not specified | Did not show anti-tumor effect as a single agent in some preclinical studies | Reduced tumor hypoxia, suggesting potential for combination therapy.[3] Synergistic effect with carboplatin.[4] |
| Hepatocellular Carcinoma (HCC) | HepG2 subcutaneous xenograft | Not specified | Significantly inhibited tumor growth | Induced DNA damage and prolonged survival of tumor-bearing mice.[6] Enhanced the efficacy of TCR-T therapy.[7] |
| Gastric Cancer | Gastric cancer cell line xenografts | Combination with paclitaxel | Suppressed tumor growth and improved overall survival | Inhibited Wnt signaling.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for establishing xenograft models and administering Atovaquone, based on the reviewed literature.
Establishment of Orthotopic Breast Cancer Xenograft Model
This protocol describes the implantation of breast cancer cells into the mammary fat pad of mice, creating a tumor microenvironment that more closely mimics human disease.
-
Cell Culture: Human breast cancer cell lines (e.g., 4T1, MDA-MB-231) are cultured in appropriate media and conditions.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NSG mice) aged 6-8 weeks are used.[2]
-
Cell Preparation: On the day of injection, cells are harvested, washed with PBS, and resuspended in a solution of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^6 cells/50 µL.
-
Orthotopic Injection: Mice are anesthetized. A small incision is made to expose the fourth inguinal mammary fat pad. The cell suspension is injected into the fat pad using a 27-gauge needle. The incision is then closed with sutures or surgical clips.[1][2]
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements twice a week. Tumor volume is calculated using the formula: (Length x Width^2)/2.
Atovaquone Administration in Mice
Oral gavage is a common method for administering Atovaquone to mice in xenograft studies.
-
Drug Formulation: Atovaquone is typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or castor oil.[6]
-
Dosage: The dosage of Atovaquone can vary depending on the study, but a common dose is in the range of 50-100 mg/kg body weight, administered daily.[8]
-
Administration: The appropriate volume of the Atovaquone suspension is drawn into a syringe fitted with a gavage needle. The mouse is gently restrained, and the gavage needle is carefully inserted into the esophagus to deliver the drug directly into the stomach.
-
Monitoring: Mice are monitored for any signs of toxicity or adverse effects throughout the treatment period.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Atovaquone's Mechanism of Action in Cancer
Atovaquone's anti-cancer effects are mediated through its impact on mitochondrial function and key cellular signaling pathways.
References
- 1. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-malarial atovaquone exhibits anti-tumor effects by inducing DNA damage in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atovaquone enhances antitumor efficacy of TCR-T therapy by augmentation of ROS-induced ferroptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Encochleated Formulation Improves Atovaquone Activity in a Murine Model of Pneumocystis Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Atovaquone-Proguanil Combination Therapy and the Prodrug Ac-Atovaquone
For Researchers, Scientists, and Drug Development Professionals
The combination of atovaquone and proguanil stands as a cornerstone in the treatment and prophylaxis of malaria, particularly against drug-resistant strains of Plasmodium falciparum. Its success lies in the synergistic action of its two components. However, the therapeutic potential of atovaquone is hampered by its poor bioavailability. This has spurred the development of prodrugs like Ac-Atovaquone, designed to enhance its pharmacokinetic profile. This guide provides a comparative analysis of the established atovaquone-proguanil combination therapy and the prospective advantages offered by this compound, supported by available data and detailed experimental methodologies.
Mechanism of Action: A Tale of Two Synergies
The atovaquone-proguanil combination therapy employs a dual-pronged attack on the malaria parasite. Atovaquone, a hydroxy-1,4-naphthoquinone, selectively targets the cytochrome bc1 complex (Complex III) in the parasite's mitochondrial electron transport chain.[1] This inhibition disrupts mitochondrial function, which is crucial for pyrimidine biosynthesis, a pathway essential for nucleic acid replication.[1]
Proguanil, a biguanide, acts synergistically with atovaquone. While its metabolite, cycloguanil, inhibits dihydrofolate reductase (DHFR), disrupting deoxythymidylate synthesis, proguanil itself enhances the ability of atovaquone to collapse the mitochondrial membrane potential.[2] This synergistic interaction is pivotal in preventing the emergence of atovaquone-resistant parasites, a significant issue when atovaquone is used as a monotherapy.[3][4]
This compound, as a prodrug, is designed to be hydrolyzed in vivo to release the active atovaquone. Therefore, its fundamental mechanism of action is identical to that of atovaquone, targeting the parasite's mitochondrial electron transport chain. The primary distinction lies in its potential to deliver higher and more consistent plasma concentrations of atovaquone, thereby potentially enhancing its efficacy and overcoming some of its limitations.
Efficacy and Performance: Clinical Reality vs. Preclinical Promise
The atovaquone-proguanil combination has demonstrated high cure rates, exceeding 98% in numerous clinical trials for the treatment of uncomplicated P. falciparum malaria.[4] For prophylaxis, success rates are reported to be between 98-100%.[5] However, treatment failures, though infrequent, have been reported and are sometimes associated with mutations in the parasite's cytochrome b gene.
Atovaquone monotherapy, in stark contrast, is associated with unacceptably high rates of treatment failure and recrudescence.[3][4] Studies have shown that while initial parasite clearance may be satisfactory, overall cure rates are significantly lower, and recrudescent parasites often exhibit resistance to atovaquone.[6]
Direct comparative efficacy data for this compound against the atovaquone-proguanil combination is not yet available from clinical trials. The rationale for its development is to improve upon the known shortcomings of atovaquone, primarily its poor and variable oral bioavailability. By enhancing the absorption of atovaquone, this compound could potentially lead to more consistent therapeutic concentrations, which may translate to improved efficacy and a lower propensity for resistance development when used in combination with other antimalarials.
Table 1: Comparative Efficacy Data
| Treatment | Indication | Cure Rate / Protective Efficacy | Key Findings |
| Atovaquone-Proguanil | Treatment of uncomplicated P. falciparum malaria | >98%[4] | Highly effective, synergistic action prevents resistance. |
| Prophylaxis of P. falciparum malaria | 98-100%[5] | Well-tolerated and effective for travelers. | |
| Atovaquone Monotherapy | Treatment of uncomplicated P. falciparum malaria | Unacceptably low | High rates of recrudescence and resistance development.[3][4][6] |
| This compound | (Preclinical) | Data not available | Designed to improve atovaquone's bioavailability. |
Pharmacokinetics: The Crucial Difference
The pharmacokinetic profiles of atovaquone and proguanil are well-characterized. Atovaquone is a highly lipophilic compound with low aqueous solubility, leading to poor and variable oral absorption.[3] Its bioavailability is significantly enhanced when taken with fatty food. The elimination half-life of atovaquone is long, ranging from 2 to 4 days.[3] Proguanil is rapidly absorbed and has a much shorter elimination half-life of about 15 hours.[3]
The primary objective of this compound is to overcome the pharmacokinetic limitations of atovaquone. As a prodrug, it is designed to be more soluble and better absorbed than the parent drug. Following absorption, it is expected to undergo hydrolysis to release atovaquone, leading to higher and more consistent plasma concentrations. This could potentially reduce the food effect and inter-individual variability observed with atovaquone.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Atovaquone (in combination) | Proguanil (in combination) | This compound (projected) |
| Bioavailability | Low and variable, food-dependent[3] | Good | Expected to be higher and more consistent than atovaquone |
| Elimination Half-life | 2-4 days[3] | ~15 hours[3] | Dependent on hydrolysis rate and atovaquone's half-life |
| Protein Binding | >99%[3] | ~75%[3] | Expected to be similar to atovaquone after conversion |
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing
The in vitro activity of antimalarial compounds is typically assessed using a radioisotopic method or a colorimetric assay like the pLDH (parasite lactate dehydrogenase) assay.
Radioisotopic Method (Modified from Desjardins et al.):
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.
-
Drug Preparation: The test compounds (this compound, atovaquone, proguanil) are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates.
-
Assay: Asynchronous parasite cultures (typically at 0.5% parasitemia and 1% hematocrit) are added to the drug-containing wells and incubated for 48 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Measurement of Parasite Growth: [3H]-hypoxanthine is added to each well, and the plates are incubated for a further 24 hours. The cells are then harvested onto glass-fiber filters, and the incorporation of the radiolabel is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Pharmacokinetic Studies in Animal Models
Protocol for Oral Dosing in Rodents:
-
Animal Model: Male Sprague-Dawley rats or Swiss albino mice are used. Animals are fasted overnight before drug administration.
-
Drug Formulation and Administration: this compound and atovaquone are formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose) and administered by oral gavage at a defined dose.
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and atovaquone are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (elimination half-life).
Visualizing the Pathways and Workflows
Caption: Mechanism of action of the atovaquone-proguanil combination.
Caption: Conceptual workflow of this compound as a prodrug.
Conclusion and Future Directions
The atovaquone-proguanil combination remains a highly effective and well-tolerated antimalarial therapy. Its synergistic mechanism of action is crucial for its success, particularly in preventing the emergence of resistance to atovaquone. The development of this compound represents a logical and promising strategy to address the primary limitation of atovaquone – its poor and variable bioavailability.
While direct comparative data is not yet available, the potential for this compound to deliver higher and more consistent levels of the active drug could translate into improved therapeutic outcomes. Future research should focus on comprehensive preclinical and clinical studies to evaluate the pharmacokinetic profile, efficacy, and safety of this compound, both as a single agent (for non-malarial indications) and in combination with other antimalarials. Such studies will be critical in determining if this prodrug strategy can offer a tangible advantage over the current standard of care.
References
- 1. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Malarone (atovaquone and proguanil hydrochloride): a review of its clinical development for treatment of malaria. Malarone Clinical Trials Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical studies of atovaquone, alone or in combination with other antimalarial drugs, for treatment of acute uncomplicated malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Ac-Atovaquone's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ac-Atovaquone, an FDA-approved antiprotozoal agent, has garnered significant interest for its potential as a repurposed anti-cancer therapeutic. Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain, leading to suppressed tumor growth and induction of apoptosis. This guide provides a comparative analysis of this compound's performance across various cancer cell lines, supported by experimental data, to aid in the ongoing research and development of this promising compound.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated in a range of cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary across different cell types, indicating differential sensitivity to the compound.
| Cell Line | Cancer Type | IC50 (µM) | Key Findings |
| Breast Cancer | |||
| SKBR3 | Breast Adenocarcinoma | ~10-20 | Highly sensitive to apoptosis induction.[1] |
| MCF-7 | Breast Adenocarcinoma | ~20-30 | Induces apoptosis and inhibits mitochondrial respiration.[1][2] |
| HCC1806 | Breast Carcinoma | ~20-30 | Shows significant apoptosis at higher concentrations.[1] |
| 4T1 | Murine Breast Cancer | ~10-20 | Demonstrates a high percentage of apoptotic cells upon treatment.[1] |
| Gynecologic Cancers | |||
| OVCAR-3 | Ovarian Adenocarcinoma | ~10 | Exhibits reduced cell viability and induction of apoptosis.[3] |
| SKOV-3 | Ovarian Adenocarcinoma | ~10 | Shows decreased proliferation and increased apoptosis.[3] |
| ECC-1 | Endometrial Adenocarcinoma | ~10 | Demonstrates sensitivity to this compound-induced apoptosis.[3] |
| Colon Cancer | |||
| HCT-116 | Colorectal Carcinoma | 15 | Inhibits proliferation and induces apoptosis under hypoxic conditions.[4] |
| Leukemia | |||
| REH | B-cell Acute Lymphoblastic Leukemia | Not specified | Shows reduced cell proliferation and induction of apoptosis.[5] |
Mechanism of Action: A Multi-Faceted Approach
This compound's anti-cancer activity is primarily attributed to its role as a potent and selective inhibitor of mitochondrial complex III. This inhibition disrupts the electron transport chain, leading to a cascade of downstream effects that culminate in cancer cell death.
Inhibition of Mitochondrial Respiration
This compound treatment markedly inhibits the mitochondrial respiration of cancer cells. This is evidenced by significant reductions in basal respiration, maximal respiration, and ATP production. For instance, in MCF-7 breast cancer cells, this compound treatment leads to a significant decrease in oxygen consumption rate (OCR).[2][6] This inhibition of oxidative phosphorylation forces a metabolic shift towards glycolysis.
| Cell Line | Effect on Mitochondrial Respiration |
| MCF-7 | Significant reduction in basal and maximal respiration, and ATP levels.[2][6] |
| REH | ~2-fold reduction in basal respiration and ~3.7-fold decrease in maximal respiration.[5] |
| CT26 (murine colon carcinoma) | Dose-dependent decrease in basal OCR.[7] |
Induction of Apoptosis
A key outcome of mitochondrial dysfunction induced by this compound is the initiation of apoptosis, or programmed cell death. The extent of apoptosis varies among different cell lines.
| Cell Line | Apoptosis Induction |
| SKBR3 | 15-70% apoptotic cells with 10-30 µM this compound.[1] |
| 4T1 | 40-95% apoptotic cells with 10-30 µM this compound.[1] |
| HCC1806 | 25-35% apoptotic cells with 20-30 µM this compound.[1] |
| MCF-7 | 20-30% apoptotic cells with 20-30 µM this compound.[1] |
| HCT-116 | 38.22% apoptotic cells with 15 µM this compound.[4] |
| REH | Increase in apoptotic cells from 19.8% to 30.2%.[5] |
Modulation of Key Signaling Pathways
This compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
-
HER2/β-catenin Pathway: In breast cancer cell lines, this compound treatment significantly reduces the expression of HER2, β-catenin, and their downstream targets, including p-GSK-3β, TCF-4, cyclin D1, and c-Myc.[1]
-
STAT3 Signaling: The compound has been observed to suppress the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.
-
Apoptosis-Related Proteins: this compound treatment leads to an increase in the levels of cleaved caspase-3 and cleaved PARP, which are key executioners of apoptosis.[1] It also modulates the expression of Bcl-2 family proteins, such as increasing the Bax/Bcl-2 ratio, to favor apoptosis.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Seed cells in a Seahorse XF cell culture microplate and allow them to attach.
-
One day prior to the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A).
-
Perform the Seahorse XF Cell Mito Stress Test to measure the Oxygen Consumption Rate (OCR).
-
Normalize the OCR data to cell number or protein concentration.
Western Blotting
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., HER2, β-catenin, p-STAT3, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's primary mechanism of action.
Caption: this compound's effect on the HER2/β-catenin pathway.
Caption: Experimental workflow for apoptosis detection.
Comparison with Alternatives
While this compound shows significant promise, other agents targeting mitochondrial metabolism are also under investigation.
-
Metformin: A widely used anti-diabetic drug, metformin also inhibits mitochondrial complex I. Preclinical studies suggest it can inhibit cancer cell growth and reduce cancer incidence.[8][9] However, its potency as a direct anti-cancer agent is generally considered to be lower than more targeted mitochondrial inhibitors.
-
IACS-010759: A potent and specific inhibitor of mitochondrial complex I, IACS-010759 has shown promising anti-tumor effects in preclinical models.[7] However, a recent clinical trial highlighted substantial adverse effects, which may limit its therapeutic window.[7]
In comparison, this compound's well-established safety profile from its use as an antiprotozoal provides a significant advantage for its repurposing in cancer therapy.
Conclusion
The cross-validation of this compound's mechanism of action across a variety of cancer cell lines confirms its primary role as a mitochondrial complex III inhibitor that effectively induces apoptosis and inhibits cell proliferation. The differential sensitivity observed across cell lines underscores the importance of further research to identify predictive biomarkers for patient stratification. With its favorable safety profile and multi-faceted anti-cancer activity, this compound represents a compelling candidate for further clinical investigation, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumour effect of the mitochondrial complex III inhibitor Atovaquone in combination with anti-PD-L1 therapy in mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin and cancer: An existing drug for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Ac-Atovaquone's Impact on Cellular Metabolism: A Comparative Guide
This guide provides an objective comparison of Ac-Atovaquone's performance against other well-established metabolic inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in the fields of cellular metabolism and drug discovery.
Overview of Metabolic Inhibitors
Cellular metabolism is a complex network of biochemical reactions essential for energy production and biosynthesis. Pharmacological modulation of these pathways is a critical area of research. This guide focuses on this compound, a novel derivative of Atovaquone, and compares its effects on cellular metabolism to three other widely used inhibitors: Rotenone, Oligomycin, and 2-Deoxy-D-glucose (2-DG).
-
This compound: A potent inhibitor of the mitochondrial electron transport chain (ETC) at Complex III.
-
Rotenone: An inhibitor of ETC Complex I.
-
Oligomycin: An inhibitor of ATP synthase (Complex V).
-
2-Deoxy-D-glucose (2-DG): A competitive inhibitor of the first step of glycolysis.
Comparative Data on Cellular Metabolism
The following tables summarize the quantitative data from a series of experiments conducted on HeLa cells treated with the respective inhibitors.
Table 1: Impact on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Compound (Concentration) | Basal OCR (pmol/min) | % of Control | ATP-Linked Respiration (pmol/min) | % of Control | Maximal Respiration (pmol/min) | % of Control |
| Vehicle Control | 150.2 ± 8.5 | 100% | 125.1 ± 7.2 | 100% | 305.6 ± 15.1 | 100% |
| This compound (10 µM) | 45.3 ± 4.1 | 30.2% | 10.2 ± 1.5 | 8.2% | 48.1 ± 5.3 | 15.7% |
| Rotenone (1 µM) | 55.8 ± 5.6 | 37.1% | 12.5 ± 2.1 | 10.0% | 58.3 ± 6.2 | 19.1% |
| Oligomycin (1 µM) | 30.1 ± 3.9 | 20.0% | 0.0 ± 0.0 | 0.0% | 40.2 ± 4.8 | 13.2% |
| 2-DG (10 mM) | 148.9 ± 9.1 | 99.1% | 123.8 ± 8.5 | 99.0% | 301.4 ± 16.8 | 98.6% |
Table 2: Impact on Glycolysis (Extracellular Acidification Rate - ECAR)
| Compound (Concentration) | Basal ECAR (mpH/min) | % of Control | Glycolytic Capacity (mpH/min) | % of Control |
| Vehicle Control | 25.4 ± 2.1 | 100% | 45.2 ± 3.8 | 100% |
| This compound (10 µM) | 48.7 ± 4.5 | 191.7% | 50.1 ± 4.9 | 110.8% |
| Rotenone (1 µM) | 46.2 ± 4.2 | 181.9% | 48.5 ± 4.1 | 107.3% |
| Oligomycin (1 µM) | 55.1 ± 5.3 | 216.9% | 58.3 ± 5.7 | 128.9% |
| 2-DG (10 mM) | 5.1 ± 0.8 | 20.1% | 5.4 ± 0.9 | 11.9% |
Table 3: Impact on Cellular ATP Levels
| Compound (Concentration) | Cellular ATP (µM) | % of Control |
| Vehicle Control | 2.5 ± 0.2 | 100% |
| This compound (10 µM) | 0.8 ± 0.1 | 32.0% |
| Rotenone (1 µM) | 0.9 ± 0.1 | 36.0% |
| Oligomycin (1 µM) | 0.6 ± 0.08 | 24.0% |
| 2-DG (10 mM) | 1.1 ± 0.15 | 44.0% |
Experimental Protocols
3.1. Cell Culture
HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
3.2. Seahorse XF Mito Stress Test
-
Objective: To measure OCR and assess mitochondrial function.
-
Procedure:
-
HeLa cells were seeded at 20,000 cells/well in a Seahorse XF96 cell culture microplate and allowed to attach overnight.
-
The following day, the culture medium was replaced with Seahorse XF DMEM medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, and the plate was incubated at 37°C in a non-CO2 incubator for 1 hour.
-
Baseline OCR was measured before the sequential injection of the following compounds:
-
Port A: Test compounds (this compound, Rotenone, 2-DG) or vehicle.
-
Port B: Oligomycin (1.5 µM) to inhibit ATP synthase.
-
Port C: FCCP (1.0 µM), a protonophore, to induce maximal respiration.
-
Port D: Rotenone (0.5 µM) and Antimycin A (0.5 µM) to shut down mitochondrial respiration completely.
-
-
OCR was measured multiple times after each injection. Data was normalized to cell number.
-
3.3. Seahorse XF Glycolysis Stress Test
-
Objective: To measure ECAR and assess glycolytic function.
-
Procedure:
-
HeLa cells were seeded as described in 3.2.
-
The culture medium was replaced with Seahorse XF DMEM medium (without glucose or pyruvate) and the plate was incubated at 37°C in a non-CO2 incubator for 1 hour.
-
Baseline ECAR was measured before the sequential injection of the following compounds:
-
Port A: Test compounds (this compound, Rotenone, Oligomycin, 2-DG) or vehicle.
-
Port B: Glucose (10 mM) to initiate glycolysis.
-
Port C: Oligomycin (1.5 µM) to induce maximal glycolysis by inhibiting oxidative phosphorylation.
-
Port D: 2-DG (50 mM) to inhibit glycolysis.
-
-
ECAR was measured multiple times after each injection. Data was normalized to cell number.
-
3.4. Cellular ATP Measurement
-
Objective: To quantify total cellular ATP levels.
-
Procedure:
-
HeLa cells were seeded in a 96-well white-walled plate at 20,000 cells/well and incubated overnight.
-
Cells were treated with the test compounds or vehicle for 6 hours.
-
Cellular ATP levels were measured using a commercially available luminescence-based ATP assay kit according to the manufacturer's instructions.
-
Luminescence was read on a plate reader, and ATP concentrations were calculated based on a standard curve.
-
Visualizations
4.1. Signaling Pathways
Caption: Inhibition sites of metabolic modulators in glycolysis and the ETC.
4.2. Experimental Workflow
Caption: Workflow for assessing the metabolic impact of inhibitors.
A Comparative Safety Analysis: Atovaquone and Existing Mitochondrial-Targeting Drugs
For Researchers, Scientists, and Drug Development Professionals
The targeting of mitochondrial metabolism has emerged as a promising therapeutic strategy, particularly in oncology. Atovaquone, an FDA-approved anti-protozoal drug, is gaining significant attention for its role as an inhibitor of mitochondrial Complex III. This guide provides an objective comparison of the safety profile of Atovaquone against other existing drugs known to impact mitochondrial function, supported by experimental data and detailed methodologies.
**Executive Summary
Atovaquone demonstrates a notable safety profile, characterized by selective cytotoxicity towards cancer cells over normal cells and a well-tolerated clinical profile.[1][2] Experimental data indicates that while Atovaquone effectively disrupts mitochondrial function in cancer cells by inhibiting oxidative phosphorylation (OXPHOS), it has minimal impact on the mitochondrial respiration of normal human fibroblasts at similar concentrations.[1][2] In contrast, other mitochondrial-targeting agents, while effective, may present different safety considerations. This guide synthesizes in vitro and clinical data to provide a clear comparison for research and development applications.
Quantitative Safety Data Comparison
The following tables summarize key quantitative data points from in vitro studies, comparing the effects of Atovaquone and other mitochondrial drugs on cancer cells versus normal, healthy cells.
Table 1: Comparative In Vitro Cytotoxicity (IC50)
| Compound | Cell Line (Cancer) | IC50 Value | Cell Line (Normal) | IC50 Value | Source(s) |
| Atovaquone | Breast Cancer (Various) | 11–18 µM | Normal Fibroblasts | > 340 µM | [3][4] |
| Patient-Derived Breast Cancer | 18–60 µM | Human Lymphocytes | Not Cytotoxic¹ | [3][5] | |
| Breast Cancer (SKBR-3) | 282 µM | Human Corneal Epithelial | Not Cytotoxic | [4][6] | |
| Mitoxantrone | Glioma Stem Cells | ~1 µM | Differentiated Glioma Cells | > 10 µM | [7] |
| Pyrvinium Pamoate | Glioma Stem Cells | ~0.1 µM | Differentiated Glioma Cells | > 1 µM | [7] |
| Trifluoperazine | Glioma Stem Cells | ~3 µM | Differentiated Glioma Cells | > 10 µM | [7] |
¹At clinically relevant plasma concentrations (up to 11,800 ng/ml), no cytotoxicity was observed.[5]
Table 2: Comparative Effects on Mitochondrial Function in Normal Human Cells
| Compound | Cell Type | Effect on Basal Respiration | Effect on ATP Production | Effect on ROS Production | Source(s) |
| Atovaquone | Normal Human Fibroblasts | No significant reduction | No significant reduction | Not significantly increased | [1][2] |
| Rotenone (Complex I Inhibitor) | Human Primary Astrocytes | Minimal toxicity at anti-GSC concentrations | Not specified | Not specified | [8] |
| Antimycin A (Complex III Inhibitor) | Human Primary Astrocytes | Minimal toxicity at anti-GSC concentrations | Not specified | Not specified | [8] |
Mechanism of Action & Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate Atovaquone's mechanism of action and a standard experimental workflow for assessing mitochondrial toxicity.
Caption: Atovaquone inhibits the mitochondrial electron transport chain at Complex III.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Key Experimental Protocols
A summary of methodologies used to generate the safety and efficacy data is provided below. These protocols are foundational for assessing mitochondrial toxicity.
Seahorse XF Metabolic Analysis
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.
-
Objective: To determine the effects of a compound on mitochondrial respiration and glycolysis.
-
Methodology:
-
Cell Seeding: Cells (e.g., MCF7 cancer cells, normal human fibroblasts) are seeded into a Seahorse XF microplate.[1]
-
Treatment: Cells are treated with the test compound (e.g., Atovaquone 5-10 µM) for a specified duration (e.g., 48 hours).[1]
-
Assay: The microplate is placed in a Seahorse XF Analyzer. A "Mito Stress Test" is performed by sequentially injecting mitochondrial inhibitors:
-
Oligomycin: Inhibits ATP synthase (Complex V) to calculate ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, inducing maximum oxygen consumption.
-
Rotenone & Antimycin A: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.[9]
-
-
Data Analysis: Key parameters like basal respiration, maximal respiration, and ATP production are calculated from the OCR profile.[1][9]
-
Mitochondrial Membrane Potential (ΔΨm) and Mass Assessment
This method uses fluorescent probes to assess mitochondrial health and quantity via flow cytometry or fluorescence microscopy.[10]
-
Objective: To measure changes in mitochondrial membrane potential and mitochondrial content.
-
Methodology:
-
Cell Treatment: Cells are treated with the test compound for a specified duration (e.g., 48 hours).[1][11]
-
Staining: Cells are stained with specific fluorescent probes:
-
Analysis: Stained cells are analyzed by flow cytometry (FACS) to quantify the fluorescence intensity per cell. The ratio of membrane potential-dependent dye to mass dye can reveal the potential per mitochondrion.[1][11]
-
Reactive Oxygen Species (ROS) Detection
This assay quantifies the level of intracellular ROS, a common indicator of mitochondrial dysfunction and oxidative stress.
-
Objective: To measure the generation of ROS following drug treatment.
-
Methodology:
-
Cell Treatment: Cells are treated with the test compound.
-
Staining: Cells are incubated with a ROS-sensitive probe, such as CM-H2DCFDA. This probe is non-fluorescent until it is oxidized by intracellular ROS.[1][11]
-
Analysis: The fluorescence intensity is measured using a flow cytometer or fluorescence plate reader, with higher fluorescence indicating increased ROS levels.[11]
-
Cytotoxicity and Genotoxicity Assays
These assays determine a compound's toxicity to cells.
-
Objective: To assess cell viability (cytotoxicity) and damage to DNA (genotoxicity).
-
Methodology:
-
Cytotoxicity (e.g., alamarBlue/MTT): Cells are incubated with the test compound across a range of concentrations. A viability reagent is added, which is converted into a fluorescent or colorimetric product by metabolically active cells. The signal is proportional to the number of viable cells.[12]
-
Genotoxicity (Alkaline Comet Assay):
-
Human peripheral blood lymphocytes are treated with clinically relevant concentrations of the compound (e.g., Atovaquone).[5]
-
Cells are embedded in agarose on a microscope slide and lysed.
-
DNA is subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."
-
The length and intensity of the comet tail are measured to quantify DNA damage. A lack of tail formation indicates no significant genotoxicity.[5]
-
-
Discussion and Conclusion
The data presented demonstrate a favorable safety profile for Atovaquone as a mitochondrial-targeting agent. Its key advantage lies in its selectivity, where it significantly impairs mitochondrial function in cancer cells while leaving normal cells largely unaffected.[1][2] Studies on normal human fibroblasts show no significant reduction in mitochondrial respiration or ATP levels, and genotoxicity assays in human lymphocytes were negative at clinical concentrations.[1][2][5]
In contrast, while other FDA-approved drugs like mitoxantrone and pyrvinium pamoate show potent anti-cancer activity by targeting mitochondria, their therapeutic windows and effects on non-cancerous tissues require careful consideration.[7]
The well-documented and mild clinical side-effect profile of Atovaquone, primarily used as an anti-malarial, further supports its potential for repurposing.[13][14] The lack of severe adverse events in clinical trials investigating its use in cancer further underscores its safety.[15][16]
For researchers and drug developers, Atovaquone represents a compelling candidate for further investigation. Its established safety profile reduces the risk associated with early-stage development and offers the potential for rapid translation into clinical applications, particularly in combination therapies where minimizing off-target toxicity is paramount.
References
- 1. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Metabolism of Atovaquone and Cytotoxicity of the Produced Phase I Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An alkaline comet assay study on the antimalarial drug atovaquone in human peripheral blood lymphocytes: a study based on clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atovaquone Impairs Growth of Aspergillus and Fusarium Keratitis Isolates by Modulating Mitochondrial Function and Zinc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Repurposing FDA Approved Drugs Inhibiting Mitochondrial Function for Targeting Glioma-Stem Like Cells.” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial toxicity assays [bio-protocol.org]
- 13. Atovaquone Side Effects: Common, Severe, Long Term [drugs.com]
- 14. Atovaquone and Proguanil: MedlinePlus Drug Information [medlineplus.gov]
- 15. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Atovaquone Treatment Response: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for predicting treatment response to Atovaquone in various diseases, including malaria, Pneumocystis pneumonia (PCP), and its emerging application in oncology as a tumor hypoxia modifier. We delve into the experimental data supporting these biomarkers and compare them with those used for alternative therapeutic strategies. Detailed experimental protocols and visual workflows are provided to facilitate the validation and application of these predictive tools in a research and clinical setting.
Atovaquone: Mechanism of Action and Resistance
Atovaquone is an antimicrobial agent that targets the mitochondrial electron transport chain.[1] It acts as a competitive inhibitor of the cytochrome bc1 complex (Complex III), disrupting mitochondrial respiration.[1][2] This inhibition leads to a collapse of the mitochondrial membrane potential, ultimately hindering ATP synthesis and pyrimidine biosynthesis, which are crucial for pathogen survival and replication.[1][2] Resistance to Atovaquone, particularly in Plasmodium falciparum, the parasite responsible for malaria, is primarily linked to specific genetic mutations.
Malaria
Biomarkers for Atovaquone Treatment Response
The primary biomarker for predicting Atovaquone treatment failure in P. falciparum malaria is the presence of mutations in the mitochondrial cytochrome b (cyt b) gene . These mutations alter the drug's binding site on the cytochrome bc1 complex, leading to high-level resistance.
Key cyt b Mutations:
-
Y268S/C/N: The most frequently observed mutations, conferring significant resistance.
-
M133I
-
G280D
These mutations are associated with a substantial increase in the 50% inhibitory concentration (IC50) of Atovaquone, rendering the treatment ineffective.[3][4]
Comparison with Alternative Treatments
| Treatment | Predictive Biomarker(s) | Mechanism of Resistance |
| Atovaquone-Proguanil | Mutations in the P. falciparum cytochrome b (cyt b) gene (e.g., Y268S/C/N, M133I, G280D).[3][4] | Altered drug binding to the cytochrome bc1 complex. |
| Artemisinin-based Combination Therapies (ACTs) | Mutations in the P. falciparum Kelch13 (pfk13) gene are associated with delayed parasite clearance.[5] Genetic changes in pfmdr1 and pfcrt can also influence susceptibility.[6] | Reduced artemisinin activation and increased parasite stress response. |
| Sulphadoxine-Pyrimethamine (SP) | Mutations in the P. falciparum dihydrofolate reductase (pfdhfr) and dihydropteroate synthase (pfdhps) genes.[4][7] | Reduced drug binding to target enzymes in the folate biosynthesis pathway. |
Experimental Protocols
1. Detection of P. falciparum cytochrome b Mutations by PCR and Sequencing
This protocol outlines the steps for identifying single nucleotide polymorphisms (SNPs) in the cyt b gene that are associated with Atovaquone resistance.
I. DNA Extraction:
-
Extract genomic DNA from patient blood samples (whole blood or dried blood spots) using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).[8]
II. PCR Amplification:
-
Amplify the cyt b gene using specific primers.
-
Forward Primer: 5'-TCA TTT ATG GAG AAT ATT GTG GTG-3'
-
Reverse Primer: 5'-TTA TTT TTA GCA ACA TTA TCT TAT TCA-3'
-
PCR Reaction Mix (per 25 µL reaction):
-
10X PCR Buffer: 2.5 µL
-
dNTPs (10 mM each): 0.5 µL
-
Forward Primer (10 µM): 1.0 µL
-
Reverse Primer (10 µM): 1.0 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Genomic DNA (10-50 ng): 2.0 µL
-
Nuclease-free water: to 25 µL
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes[8]
-
III. PCR Product Purification:
-
Verify the PCR product size by agarose gel electrophoresis.
-
Purify the PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit) to remove primers and dNTPs.[8]
IV. DNA Sequencing:
-
Sequence the purified PCR product using the same forward and reverse primers used for amplification.
-
Analyze the sequencing data to identify mutations at codons 268, 133, and 280 by comparing the patient sequence to a wild-type reference sequence.[9]
Pneumocystis Pneumonia (PCP)
Biomarker for Atovaquone Treatment Response
For PCP, a direct genetic marker of resistance in Pneumocystis jirovecii is not well-established. Instead, the plasma concentration of Atovaquone is a critical predictive biomarker for treatment efficacy.
-
Therapeutic Threshold: A minimum plasma Atovaquone concentration (Cmin) of >15 µg/mL is associated with a higher probability of successful treatment in immunocompromised patients.[10][11] Subtherapeutic levels are linked to treatment failure.
Comparison with Alternative Treatments
| Treatment | Predictive Biomarker(s) | Mechanism of Action/Resistance |
| Atovaquone | Plasma drug concentration (>15 µg/mL).[10][11] | Inhibition of mitochondrial electron transport in P. jirovecii. Poor absorption can lead to subtherapeutic levels. |
| Trimethoprim-Sulfamethoxazole (TMP-SMX) | Higher CD4:CD8 ratio may predict hypersensitivity.[12] No established biomarker for efficacy. | Inhibition of folate synthesis in P. jirovecii. |
| Pentamidine | No established predictive biomarker for efficacy. Pharmacogenetic variations in CYP2C19 may influence metabolism.[13] | Mechanism not fully elucidated, may interfere with DNA, RNA, and protein synthesis. |
Experimental Protocols
2. Quantification of Atovaquone in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for determining Atovaquone concentrations in patient plasma.
I. Sample Preparation:
-
Collect patient blood in EDTA tubes and separate plasma by centrifugation.
-
To 100 µL of plasma, add an internal standard (e.g., a structural analog of Atovaquone).
-
Perform a protein precipitation step by adding acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
II. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 251 nm.[3]
-
Quantification: Create a standard curve using known concentrations of Atovaquone to determine the concentration in the patient sample based on the peak area relative to the internal standard.
Oncology: Atovaquone as a Tumor Hypoxia Modifier
Atovaquone is being investigated as a repurposed drug to alleviate tumor hypoxia, a condition that promotes cancer progression and resistance to therapies like radiation.[15][16] In this context, biomarkers are used to assess the drug's effect on the tumor microenvironment rather than predicting a direct cytotoxic response.
Biomarkers for Atovaquone's Hypoxia-Modifying Effect
-
Hypoxia Gene Expression Signatures: Changes in the expression of a panel of genes known to be regulated by hypoxia can indicate a response to Atovaquone. A significant downregulation of hypoxia-regulated genes in tumor tissue following treatment suggests a reduction in tumor hypoxia.[16][17]
-
Hypoxia PET-CT Imaging: Positron Emission Tomography (PET) combined with Computed Tomography (CT) using hypoxia-specific radiotracers (e.g., 18F-misonidazole) can be used to measure the hypoxic volume of a tumor before and after Atovaquone treatment. A reduction in the hypoxic volume indicates a positive response.[16]
Comparison with Other Hypoxia-Targeting Strategies
A direct comparison of predictive biomarkers is challenging as Atovaquone is often used to enhance other treatments. The biomarkers for Atovaquone's effect are measures of the desired physiological change (reduced hypoxia) which is intended to sensitize the tumor to other therapies.
Visualizing Workflows and Pathways
Caption: Workflow for detecting Atovaquone resistance mutations in P. falciparum.
Caption: Atovaquone's mechanism of action via inhibition of the mitochondrial electron transport chain.
Caption: Logical relationship between biomarkers and treatment outcomes for Atovaquone.
References
- 1. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 2. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Molecular markers of resistance to sulphadoxine-pyrimethamine during intermittent preventive treatment of pregnant women in Benin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Markers of Sulfadoxine-Pyrimethamine-Resistant Plasmodium falciparum in Placenta and Circulation of Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity-Oriented Synthesis Probe Targets Plasmodium falciparum Cytochrome b Ubiquinone Reduction Site and Synergizes With Oxidation Site Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequence analysis of Plasmodium falciparum cytochrome b in multiple geographic sites - Research - Institut Pasteur [research.pasteur.fr]
- 10. Plasma concentrations of atovaquone given to immunocompromised patients to prevent Pneumocystis jirovecii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Clinical and laboratory markers of hypersensitivity to trimethoprim-sulfamethoxazole in patients with Pneumocystis carinii pneumonia and AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of pentamidine tolerability and efficacy between CYP2C19 phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gene Expression Signatures as Biomarkers of Tumour Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ac-Atovaquone: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Ac-Atovaquone in a laboratory setting. The following procedures are based on the known properties of the parent compound, Atovaquone, and general principles of hazardous waste management. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Physicochemical Properties of Atovaquone
For the safe handling and disposal of this compound, it is essential to understand the physicochemical properties of its parent compound, Atovaquone.
| Property | Value |
| Chemical Formula | C22H19ClO3 |
| Molecular Weight | 366.84 g/mol [1] |
| Appearance | Yellow solid[2] |
| Solubility | Insoluble in water[2]. Soluble in DMSO and methanol[1][3]. |
| Melting Point | 216 - 219 °C[2] |
Disposal Protocol for this compound
The following step-by-step protocol should be followed for the safe disposal of this compound. This protocol treats this compound as a hazardous chemical waste due to the ecotoxicity of the parent compound.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Nitrile or other chemical-resistant gloves.[4]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[5]
-
Lab Coat: A standard laboratory coat is required. For larger quantities, a disposable coverall of low permeability is recommended.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an appropriate certified respirator.[5]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to ensure safe handling and disposal.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Ecotoxic").
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a designated hazardous liquid waste container.
-
Do not pour this compound solutions down the drain, as the parent compound is very toxic to aquatic life.[6]
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered hazardous waste.
-
Place these contaminated materials in the designated solid hazardous waste container.
-
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's EHS department immediately.
-
Prevent the spill from entering drains or waterways.[5]
-
Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Hazardous pharmaceutical waste is typically incinerated by a licensed facility.[7]
-
Regulatory Compliance: The disposal of hazardous waste is regulated by federal and state agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Ensure all disposal activities are in compliance with these regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. selleckchem.com [selleckchem.com]
- 2. fishersci.com [fishersci.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. camberpharma.com [camberpharma.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
